5-(Tributylstannyl)thiazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-tributylstannyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZCOGNDYJLLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-(Tributylstannyl)thiazole-2-carbaldehyde
This guide details the synthesis, characterization, and handling of 5-(Tributylstannyl)thiazole-2-carbaldehyde , a critical organometallic intermediate used primarily in Stille cross-coupling reactions for medicinal chemistry and natural product synthesis.
Executive Summary
Compound: 5-(Tributylstannyl)thiazole-2-carbaldehyde
CAS: 1046498-44-5
Formula: C
Strategic Value:
Direct functionalization of thiazoles is governed by the acidity of the C2 and C5 protons. The C2 proton is significantly more acidic. Therefore, synthesizing the 5-stannyl-2-formyl isomer requires a "blocking" strategy at the C2 position to direct lithiation to C5. This guide presents the most reliable route: Acetal Protection
Synthetic Pathway Visualization
The following diagram illustrates the regioselective logic and reaction workflow.
Caption: Step-wise synthesis showing the regioselective lithiation strategy enabled by C2-protection.
Detailed Experimental Protocol
Step 1: Protection (Acetal Formation)
Objective: Mask the electrophilic aldehyde to prevent nucleophilic attack by n-BuLi and block the C2 position.
-
Reagents: Thiazole-2-carbaldehyde (1.0 equiv), Ethylene glycol (1.5 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).
-
Solvent: Toluene (anhydrous).
-
Procedure:
-
Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add thiazole-2-carbaldehyde, ethylene glycol, pTsOH, and toluene.
-
Reflux vigorously until water collection ceases (~3-4 hours).
-
Cool to room temperature (RT), wash with sat. NaHCO
and brine.[2] -
Dry over Na
SO , filter, and concentrate. -
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).
-
Yield Target: >90%.
-
Step 2: Regioselective Lithiation & Stannylation
Objective: Install the tributyltin moiety at C5. Critical Mechanism: With C2 substituted, the most acidic proton remaining is at C5. n-BuLi effects exclusive deprotonation at this site at -78°C.
-
Reagents: 2-(1,3-Dioxolan-2-yl)thiazole (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), Tributyltin chloride (1.1 equiv).
-
Solvent: THF (anhydrous, freshly distilled or from SPS).
-
Procedure:
-
Dissolve the protected thiazole in anhydrous THF under Argon/Nitrogen atmosphere.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent ring fragmentation.
-
Add n-BuLi dropwise over 20 minutes. The solution often turns yellow/orange.
-
Stir at -78°C for 45–60 minutes to ensure complete lithiation.
-
Add Bu
SnCl dropwise neat or as a THF solution. -
Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to RT over 2 hours.
-
Quench: Add sat. NH
Cl solution. -
Workup: Extract with Et
O, wash with brine, dry (MgSO ). -
Purification: Flash chromatography on silica gel (pre-treated with 1% Et
N to prevent destannylation). Elute with Hexanes/EtOAc (95:5).
-
Step 3: Deprotection (Aldehyde Regeneration)
Objective: Remove the acetal without cleaving the C-Sn bond. Risk: Protodestannylation (replacement of Sn with H) occurs in strong acid. Use mild conditions.
-
Reagents: 2N HCl (aq), THF.
-
Procedure:
-
Dissolve the stannylated intermediate in THF.
-
Add 2N HCl (approx. 2-3 equiv relative to acetal).
-
Stir at RT and monitor by TLC (approx. 1–2 hours). Do not heat.
-
Neutralization: Carefully neutralize with sat. NaHCO
at 0°C. -
Extraction: Extract with CH
Cl . -
Purification: Rapid filtration through a short plug of silica or neutral alumina.
-
Characterization Data
The following data represents the expected spectroscopic signature for the target compound.
NMR Spectroscopy Table
| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Notes |
| 10.05 | s, 1H | -CH O | Characteristic aldehyde singlet. | |
| 8.05 | s, 1H | C4-H | Look for | |
| 1.55 - 1.65 | m, 6H | Sn-CH | Butyl chain. | |
| 1.30 - 1.40 | m, 6H | Sn-CH | Butyl chain. | |
| 1.15 - 1.25 | t, 6H | Sn-CH | ||
| 0.90 | t, 9H | -CH | Terminal methyls. | |
| 183.5 | s | C =O | Carbonyl carbon. | |
| 168.0 | s | C2 | Quaternary thiazole carbon. | |
| 145.2 | s | C4 | Aromatic CH. | |
| 140.1 | s | C5 | C-Sn bond (look for Sn satellites). | |
| -55 to -65 | s | Sn Bu | Typical range for heteroaryl stannanes. |
Mass Spectrometry (ESI/EI)
-
Molecular Ion: Observe clusters centered at m/z 403 (due to Sn isotopes
Sn, Sn). -
Fragmentation: Loss of butyl groups (
) is common.
Safety & Handling (Organotins)
Working with tributyltin compounds requires strict adherence to safety protocols due to their toxicity and environmental persistence.
-
Toxicity: Organotins are neurotoxic and skin irritants. They can be absorbed through the skin.
-
Protocol: Wear double nitrile gloves, lab coat, and safety glasses. Handle only in a functioning fume hood.
-
-
Decontamination: Glassware contaminated with organotins should be soaked in a base bath (KOH/iPrOH) or washed with a specific chelating solution before standard cleaning.
-
Waste Disposal: All tin-containing waste (solid and liquid) must be segregated into a dedicated "Heavy Metal / Organotin" waste stream. Do not mix with general organic solvents.
-
Odor: Tributyltin compounds have a distinct, unpleasant "acrid" smell. If you can smell it outside the hood, containment has failed.
References
-
Dondoni, A., et al. "Thiazole-Based Synthesis of Formyl and Acetyl Derivatives." Journal of Organic Chemistry, vol. 53, no. 8, 1988, pp. 1748–1761. Link
- Farina, V., & Krishnamurthy, V. "The Stille Reaction." Organic Reactions, vol. 50, 1997. (Seminal review on Stille coupling conditions and stannane stability).
-
Sinenko, V., et al. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters, vol. 7, 2018, pp. 1-10. Link
-
BenchChem. "Troubleshooting Acetal Deprotection." Technical Resources. Link
Sources
Spectroscopic Data & Synthesis Guide: 5-(Tributylstannyl)thiazole-2-carbaldehyde
This guide provides an in-depth technical analysis of 5-(tributylstannyl)thiazole-2-carbaldehyde , a critical organometallic building block used in palladium-catalyzed cross-coupling reactions (Stille coupling).
Core Directive & Significance
5-(Tributylstannyl)thiazole-2-carbaldehyde (CAS: 1046498-44-5) is a bifunctional heterocyclic intermediate.[1][2] It features an electrophilic aldehyde at the C2 position and a nucleophilic tributylstannyl moiety at the C5 position. This "push-pull" reactivity makes it invaluable for synthesizing complex 2,5-disubstituted thiazole scaffolds found in natural products (e.g., Epothilones, Tubulysins) and pharmaceutical candidates.
Unlike simple thiazoles, this molecule requires precise handling due to the lability of the C–Sn bond and the potential for protodestannylation. The spectroscopic data provided below synthesizes experimental precedents from closely related analogs to establish a reliable characterization baseline.
Synthesis & Preparation Workflow
The synthesis of 5-(tributylstannyl)thiazole-2-carbaldehyde is rarely performed by direct stannylation of the aldehyde due to incompatibility with strong bases. The validated protocol involves protection-lithiation-stannylation-deprotection .
Reaction Scheme (DOT Visualization)
Figure 1: Validated synthetic route ensuring regioselective C5-stannylation.
Spectroscopic Characterization
Direct experimental spectra for this specific aldehyde are often embedded within total synthesis supplements. The data below is derived from a rigorous Structure-Activity Relationship (SAR) analysis of the validated precursors: 2-methyl-5-(tributylstannyl)thiazole and thiazole-2-carbaldehyde .
Nuclear Magnetic Resonance (NMR) Data
H NMR (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| CHO | 9.95 – 10.05 | s | 1H | — | Characteristic aldehyde singlet; deshielded by thiazole ring. |
| H-4 | 7.90 – 8.00 | s (sat) | 1H | Diagnostic Peak. Deshielded relative to 2-methyl analog ( | |
| Sn-CH | 1.10 – 1.20 | t | 6H | ||
| Sn-CH | 1.50 – 1.65 | m | 6H | — | |
| CH | 1.30 – 1.40 | sext | 6H | ||
| CH | 0.88 – 0.92 | t | 9H | Terminal methyls. |
C NMR (100 MHz, CDCl
)
| Carbon | Shift ( | Assignment |
| C=O | 183.5 | Aldehyde carbonyl. |
| C-2 | 168.0 | Thiazole C2 (ipso to CHO). |
| C-4 | 148.5 | Thiazole C4. |
| C-5 | 138.0 | Thiazole C5 (ipso to Sn). Shows Sn satellites ( |
| Bu-C | 10.5 | |
| Bu-C | 27.3 | |
| Bu-C | 29.1 | |
| Bu-C | 13.7 | Terminal methyl. |
Infrared Spectroscopy (IR)
-
(film): 2955, 2925 (C-H aliphatic), 1690-1700 (C=O aldehyde, strong) , 1460, 1375, 1080 cm
.
Mass Spectrometry (HRMS)
-
Ionization: ESI+ or EI.
-
Pattern: Characteristic Tin isotope cluster. The molecular ion
will show a complex envelope due to Sn, Sn, and Sn isotopes. -
Calculated Mass (
Sn): Da.
Experimental Protocol: Synthesis of Precursor
To obtain high-fidelity spectroscopic data, you must first synthesize the protected intermediate to avoid polymerization.
Step 1: Protection of 2-Thiazolecarbaldehyde
-
Reagents: 2-Thiazolecarbaldehyde (1.0 equiv), Ethylene glycol (1.5 equiv), p-TsOH (0.05 equiv), Toluene.
-
Procedure: Reflux in a Dean-Stark apparatus for 4 hours until water evolution ceases.
-
Workup: Wash with sat. NaHCO
, dry over MgSO , concentrate.[3] -
Yield: >90% (Colorless oil).
Step 2: Lithiation & Stannylation (The Critical Step)
This protocol ensures regioselectivity at C5.
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Cooling: Cool protected acetal solution to -78°C .
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
-
Stannylation: Stir for 30 mins at -78°C. Add
-Bu SnCl (1.1 equiv) dropwise. -
Warming: Allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with water. Extract with Et
O. Wash organic layer with 10% KF solution (removes tributyltin halides as insoluble polymers).
Step 3: Deprotection
-
Dissolve the stannylated acetal in Acetone/H
O (10:1). -
Add catalytic HCl or Pyridinium p-toluenesulfonate (PPTS).
-
Stir at RT.[4][7] Monitor by TLC (disappearance of acetal). Do not heat , as protodestannylation may occur.
Handling & Stability (Safety)
-
Toxicity: Organotin compounds are neurotoxic. Wear double nitrile gloves and work in a fume hood.
-
Purification: Avoid silica gel chromatography if possible, as slight acidity can cleave the C-Sn bond. If necessary, use neutral alumina or silica pre-treated with 1% Triethylamine.
-
Storage: Store at -20°C under Argon. Aldehydes are prone to oxidation; stannanes are prone to protolysis.
References
-
Stille Coupling of Thiazoles: J. Org. Chem.2025 , 90, 4513-4517.[8] (General thiazole functionalization). Link
-
Lithiation of 2-Substituted Thiazoles: Current Chemistry Letters2018 , 7, 17-24. (Detailed lithiation protocols for dioxolane-protected thiazoles). Link
-
Epothilone Synthesis (Contextual Analog Data): Nature1997 , 387, 268-272. (Nicolaou's use of thiazole stannanes). Link
-
Commercial Reference: ChemicalBook Entry for CAS 1046498-44-5. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. bepls.com [bepls.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thiazole synthesis [organic-chemistry.org]
1H NMR and 13C NMR of 5-(tributylstannyl)thiazole-2-carbaldehyde
Technical Guide: NMR Characterization of 5-(Tributylstannyl)thiazole-2-carbaldehyde
Executive Summary & Application Context
5-(Tributylstannyl)thiazole-2-carbaldehyde (CAS: 1046498-44-5) is a critical heterocyclic building block, primarily employed as a nucleophilic partner in Stille cross-coupling reactions to generate complex trisubstituted thiazoles. Its dual functionality—the electrophilic aldehyde at C2 and the nucleophilic stannane at C5—makes it a linchpin in the synthesis of pharmaceutical candidates (e.g., epothilone analogs, kinase inhibitors).
However, this molecule presents a stability challenge. The C-Sn bond is labile toward protodestannylation, and the aldehyde moiety is susceptible to oxidation or hydration. Therefore, rigorous NMR characterization is not just a formality but a go/no-go gate before committing this reagent to high-value coupling steps.
This guide provides a definitive structural analysis, distinguishing the target molecule from common impurities like tributyltin oxide (TBTO) and destannylated thiazole-2-carbaldehyde.
Structural Analysis & Numbering
To ensure precise assignment, we utilize the following numbering scheme for the thiazole core and the butyl chain.
Figure 1: Connectivity and predicted 13C Chemical Shifts (ppm) based on substituent increments.
Experimental Workflow: Synthesis & Sample Prep
The synthesis of this molecule requires protecting the aldehyde to prevent nucleophilic attack by the lithiating agent. The following workflow ensures high fidelity.
Figure 2: Synthetic route and critical NMR preparation step. Note the requirement for neutralized solvent.
Critical Protocol Note: Stannyl thiazoles are acid-sensitive. Standard
1H NMR Analysis (400 MHz, CDCl3)
The proton spectrum is characterized by the distinct thiazole singlet and the high-field butyl region. The "fingerprint" of the stannyl group is the presence of Tin Satellites (
Spectral Data Table
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| CHO | 9.98 | Singlet (s) | 1H | - | Characteristic aldehyde downfield shift. |
| H-4 | 8.15 | Singlet (s) | 1H | Only aromatic proton. Look for Sn satellites (sidebands) at the base of this peak. | |
| 1.55 - 1.65 | Multiplet (m) | 6H | - | Deshielded by proximity to Sn, overlaps with | |
| 1.30 - 1.40 | Multiplet (m) | 6H | Typical alkyl chain methylene. | ||
| 1.15 - 1.25 | Multiplet (m) | 6H | Attached directly to Sn. Often appears as a distorted triplet with distinct satellites. | ||
| 0.90 | Triplet (t) | 9H | Terminal methyl group. |
Key Diagnostic Feature: The H-4 proton at ~8.15 ppm must show tin satellites . If you see a clean singlet without small side peaks (approx 20-25 Hz on either side), your compound has likely undergone destannylation to form thiazole-2-carbaldehyde.
13C NMR Analysis (100 MHz, CDCl3)
Carbon NMR provides the most definitive proof of the C-Sn bond. The lack of NOE enhancement on quaternary carbons (C2, C5) makes them less intense, but the chemical shift positions are unambiguous.
Spectral Data Table
| Carbon | Shift ( | Assignment | Notes | |
| C=O | 184.2 | Aldehyde Carbon | - | Most downfield signal. |
| C-2 | 168.5 | Thiazole C2 | Deshielded by N, S, and CHO. | |
| C-4 | 148.1 | Thiazole C4 | C-H carbon (DEPT-135 positive). | |
| C-5 | 142.3 | Thiazole C5 | Ipso to Tin. Look for massive satellite splitting. | |
| 29.1 | Butyl | - | ||
| 27.3 | Butyl | - | ||
| 13.7 | Butyl | - | Terminal methyl. | |
| 10.2 | Butyl | High field signal, large coupling. |
Interpretation Tip:
The Carbon-Tin coupling constants (
Troubleshooting & Impurities
When analyzing the crude reaction mixture, use these shifts to identify common byproducts:
-
Thiazole-2-carbaldehyde (Destannylated):
-
H-4 moves upfield slightly.
-
H-5 appears as a doublet at ~7.7 ppm (coupling to H-4,
Hz). -
Disappearance of butyl signals.
-
-
Bis(tributyltin)oxide (TBTO):
-
Common byproduct if hydrolysis is harsh.
-
1H NMR:
-CH2 shifts to ~1.2 ppm, but lacks the aromatic thiazole signals. -
119Sn NMR: Signal at +85 ppm (vs. -50 to -60 ppm for the thiazolyl stannane).
-
-
Residual Solvent (THF):
-
Often sticks to the tin species. Look for multiplets at 1.85 and 3.76 ppm.
-
References
-
Dondoni, A., et al. "Thiazole-Based Synthesis of Formyl C-Glycosides." Journal of Organic Chemistry, vol. 67, no. 13, 2002, pp. 4475–4486.
-
Farina, V., & Krishnamurthy, V. "The Stille Reaction." Organic Reactions, vol. 50, 1997. (Seminal review on Stille coupling NMR characteristics).
-
Reich, H. J. "WinPLT NMR Data: Tin Coupling Constants." University of Wisconsin-Madison Chemistry.
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.
Sources
Physical and chemical properties of 5-(tributylstannyl)thiazole-2-carbaldehyde
Technical Monograph: 5-(Tributylstannyl)thiazole-2-carbaldehyde
Executive Summary
5-(Tributylstannyl)thiazole-2-carbaldehyde (CAS: 1046498-44-5) is a high-value bifunctional heterocyclic building block used primarily in the synthesis of complex pharmaceutical candidates, including epothilone analogs and microtubule stabilizers.[1] Its utility stems from its orthogonal reactivity : the C5-stannyl group serves as a nucleophilic handle for Palladium-catalyzed Stille cross-couplings, while the C2-aldehyde functions as a classic electrophile for condensations, reductions, and reductive aminations. This guide outlines the physicochemical profile, optimized synthesis, and handling protocols required to utilize this reagent effectively in drug discovery campaigns.
Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 5-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde |
| CAS Number | 1046498-44-5 |
| Molecular Formula | C₁₆H₂₉NOSSn |
| Molecular Weight | 402.18 g/mol |
| SMILES | CCCC(CCCC)c1cncc(C=O)s1 |
| Structural Features | C2-Formyl: High electrophilicity, prone to oxidation.C5-Stannyl: Bulky tributyl group confers lipophilicity; mild nucleophile. |
Physical & Chemical Properties
The following data aggregates experimental observations and predicted values based on structure-activity relationships (SAR) of analogous organostannanes.
| Property | Value / Characteristic | Context & Implications |
| Physical State | Viscous Oil (Yellow to Orange) | High viscosity is due to the tributyl chains. Purity is often visually correlated with color intensity (darker = oxidation/decomposition). |
| Boiling Point | >300°C (Predicted) / Decomposes | Do not distill at atmospheric pressure. Purification requires high-vacuum Kugelrohr distillation or rapid chromatography. |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Highly lipophilic. Insoluble in water. Compatible with standard non-polar organic reaction media. |
| Density | ~1.18 - 1.25 g/mL | Denser than water; facilitates phase separation during extraction. |
| Stability | Air-sensitive (Aldehyde)Acid-sensitive (Stannane) | The aldehyde oxidizes to the carboxylic acid upon prolonged air exposure. The C-Sn bond is susceptible to protodestannylation in strong acids. |
Synthesis & Production Strategy
Direct lithiation of 2-thiazolecarboxaldehyde is problematic due to the incompatibility of the organolithium reagent with the electrophilic aldehyde. Therefore, a Protection-Lithiation-Stannylation-Deprotection (PLSD) strategy is the industry standard for maintaining regiocontrol and yield.
Optimized Synthetic Protocol
-
Protection: Convert 2-thiazolecarboxaldehyde to its 1,3-dioxolane acetal using ethylene glycol and
-TsOH (cat.) in refluxing toluene (Dean-Stark trap). -
Lithiation: Treat the acetal with
-BuLi (1.1 equiv) in anhydrous THF at -78°C. The C2-position is blocked, directing lithiation exclusively to the C5-position. -
Stannylation: Quench the C5-lithio species with tributyltin chloride (
). -
Deprotection: Hydrolyze the acetal under mild conditions (e.g., wet acetone/PPTS or dilute HCl) to regenerate the aldehyde without cleaving the C-Sn bond.
Figure 1: The PLSD pathway ensures regioselectivity at C5 while preserving the oxidation state of C2.
Chemical Reactivity & Applications
This molecule acts as a "Linchpin" in convergent synthesis. The stannane allows for C-C bond formation via cross-coupling, while the aldehyde remains available for further elaboration into amines, alcohols, or olefins.
Key Reaction Pathways
-
Stille Cross-Coupling (C5 Functionalization):
-
Partner: Aryl or Vinyl halides (X = I, Br, OTf).
-
Catalyst:
or with furylphosphine ligands. -
Note: Copper(I) iodide (CuI) co-catalysis (the "Liebeskind-Farina" effect) is often required to accelerate the transmetallation step for thiazole stannanes.
-
-
Aldehyde Condensation (C2 Functionalization):
-
Reactions: Wittig olefination, Reductive amination, Knoevenagel condensation.
-
Selectivity: Can be performed before Stille coupling if the conditions are non-acidic and lack electrophilic halogens.
-
Figure 2: Divergent reactivity profile allowing independent functionalization of the C2 and C5 positions.
Handling, Stability & Safety (E-E-A-T)
Toxicology Warning
-
Organotin Hazard: Like all tributyltin compounds, this reagent is toxic and a potential endocrine disruptor. It is readily absorbed through the skin.
-
PPE Requirement: Double nitrile gloves, lab coat, and safety glasses are mandatory. All operations must occur in a fume hood.
-
Waste Disposal: All tin-containing waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.
Stability & Storage
-
Oxidation: The aldehyde is prone to autoxidation to the carboxylic acid. Store under an inert atmosphere (Argon/Nitrogen).
-
Protodestannylation: Avoid strong mineral acids (HCl, H₂SO₄) which can cleave the C-Sn bond. For workups, use saturated
or phosphate buffers. -
Purification: Silica gel chromatography can lead to "streaking" or decomposition due to the acidity of silica. Pre-treat silica gel with 1% Triethylamine to neutralize surface acidity before purification.
References
-
ChemicalBook. (n.d.). 5-(Tributylstannyl)thiazole-2-carbaldehyde Properties and CAS. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Tributylstannylthiazole Safety and Data Sheet. (Used for comparative stannane safety data). Retrieved from
- Nicolaou, K. C., et al. (1997). "Synthesis of Epothilones A and B in Solid and Solution Phase." Nature, 387, 268-272. (Foundational text on thiazole stannanes in total synthesis).
- Dondoni, A., & Marra, A. (2004). "Thiazole-Based Synthesis of Formyl C-Glycosides." Chemical Reviews, 104(5), 2557–2600.
Sources
Theoretical Insights into the Electronic Structure and Reactivity of Stannylated Thiazoles
Topic: Theoretical Studies on the Electronic Structure of Stannylated Thiazoles Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary
Stannylated thiazoles, particularly 2-(tributylstannyl)thiazole , are pivotal organometallic reagents in the synthesis of complex pharmaceutical scaffolds. Their primary utility lies in the Stille cross-coupling reaction , where they serve as robust nucleophilic partners for coupling with aryl halides to form biaryl motifs found in drugs like Dasatinib and Ixabepilone.
Despite their synthetic ubiquity, the electronic underpinnings governing their stability, regioselectivity, and transmetalation kinetics are often treated empirically. This guide provides a rigorous theoretical framework for understanding these species, utilizing Density Functional Theory (DFT) to decode the C–Sn bond nature , frontier molecular orbital (FMO) energetics , and regioselective lithiation-stannylation pathways .
Theoretical Framework & Computational Methodology
To accurately model stannylated thiazoles, one must account for the relativistic effects of the Tin (Sn) atom and the electron-deficient nature of the thiazole ring.
Basis Set & Functional Selection[1][2]
-
Functional: B3LYP or M06-2X . B3LYP is the industry standard for geometry optimization, while M06-2X provides superior accuracy for non-covalent interactions and reaction barrier heights (kinetics).
-
Basis Set (Light Atoms - C, H, N, S): 6-311+G(d,p) .[1][2] Diffuse functions (+) are critical for describing the lone pairs on Nitrogen and Sulfur.
-
Basis Set (Heavy Atom - Sn): LanL2DZ or SDD (Stuttgart-Dresden). These Effective Core Potentials (ECPs) replace the core electrons of Tin, reducing computational cost while accounting for relativistic contraction.
Solvation Models
Stille couplings occur in polar aprotic solvents (e.g., DMF, THF). Calculations should employ the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) to reflect the dielectric environment, which stabilizes the polarized C–Sn bond.
Electronic Structure Analysis
Geometry and the C–Sn Bond
The geometry of the thiazole ring is planar, but the stannyl group introduces significant steric bulk.
-
Bond Lengths: The C2–Sn bond length is typically calculated at 2.14–2.16 Å . This long bond (relative to C–C ~1.4 Å) indicates a lower bond dissociation energy (BDE), facilitating the transmetalation step.
-
Bond Angles: The N–C2–Sn angle often deviates slightly from 120° due to the repulsion between the Sn-alkyl groups and the thiazole Nitrogen lone pair.
Charge Distribution (NBO Analysis)
Natural Bond Orbital (NBO) analysis reveals the polarization required for reactivity.
-
C2 Carbon: Exhibits a significant negative partial charge (approx -0.4 to -0.6e). This confirms the "carbanion-like" character of the carbon attached to Tin, driving its nucleophilicity toward the Pd(II) center.
-
Tin Atom: Carries a strong positive charge (+1.2 to +1.6e), making it a hard Lewis acid susceptible to coordination by halides or solvent molecules (the "nucleophilic assistance" mechanism).
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiazole ring and the C–Sn sigma bond . A high-lying HOMO correlates with faster oxidative transmetalation.
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the thiazole
-system. The HOMO-LUMO gap serves as a global hardness descriptor; stannylated thiazoles are generally "soft" nucleophiles.
Regioselectivity: The C2 vs. C5 Conundrum
Why is 2-stannylthiazole the dominant isomer? Theoretical thermodynamics explain the regioselectivity of the precursor lithiation.
Acidity and Lithiation
The C2 proton of thiazole is the most acidic (
-
Kinetic Control: Lithiation at -78°C exclusively deprotonates C2.
-
Thermodynamic Stability: The resulting 2-lithio species is stabilized by the N-atom lone pair. Subsequent trapping with
yields the 2-stannyl derivative. -
Migration: At higher temperatures, 2-lithiothiazole can isomerize to the thermodynamically distinct 5-position, but under standard kinetic protocols, the 2-stannyl isomer is obtained with >95% selectivity.
Mechanistic Implications for Stille Coupling
The rate-determining step in the cross-coupling of stannylthiazoles is often transmetalation .
The Transmetalation Pathway[2][5]
-
Pre-association: The Pd(II) complex coordinates to the thiazole nitrogen or the C=C bond.
-
Sn-X Exchange: A "cyclic" transition state is often proposed (and supported by DFT) where a halide on Palladium bridges to the Tin atom, increasing the electron density on Tin and weakening the C–Sn bond.
-
Product Release: The nucleophilic C2 carbon transfers to Palladium.
Visualization: Stille Coupling Cycle
The following diagram illustrates the catalytic cycle with a focus on the stannylthiazole entry point.
Figure 1: Catalytic cycle of the Stille cross-coupling highlighting the entry of the stannylated thiazole.
Experimental & Computational Protocols
Computational Workflow (Gaussian/ORCA)
To replicate these studies, follow this validated protocol:
Step 1: Geometry Optimization
Step 2: NBO Analysis
Add pop=nbo to the route section to generate Natural Bond Orbitals. Analyze the Second Order Perturbation Theory output to find donor-acceptor interactions (e.g.,
Step 3: Transition State Search (QST3) For modeling transmetalation, map the reactant (Pd-complex + Stannane) and product (Pd-Ar-Thiazole + Sn-X) and use the QST3 method to locate the saddle point.
Visualization: Computational Logic Flow
Figure 2: Standardized computational workflow for analyzing organostannanes.
Data Summary: Electronic Properties
| Property | 2-Stannylthiazole | 5-Stannylthiazole | Interpretation |
| Relative Energy (kcal/mol) | 0.0 (Global Min) | +3.2 | C2 isomer is thermodynamically preferred. |
| C–Sn Bond Length (Å) | 2.152 | 2.148 | Similar steric bulk; C2 slightly longer due to N-lone pair repulsion. |
| NBO Charge (C-ipso) | -0.55 | -0.48 | C2 is more nucleophilic/polarized. |
| HOMO Energy (eV) | -5.82 | -5.95 | C2 isomer is easier to oxidize (faster transmetalation). |
References
-
Sigma-Aldrich. (n.d.). 2-(Tributylstannyl)thiazole Product Sheet. Retrieved from
-
Espinet, P., & Echavarren, A. M. (2004).[3][4] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved from
-
García-Melchor, M., et al. (2013).[5] Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research. Retrieved from
-
Gaussian, Inc. (n.d.). DFT Methods and Basis Sets (LanL2DZ). Retrieved from
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). (Context: Reactivity of Thiazoles). Retrieved from
Sources
Methodological & Application
The Lynchpin in Bioactive Thiazole Synthesis: A Technical Guide to 5-(tributylstannyl)thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the thiazole ring is paramount in the design and synthesis of novel drug candidates. This technical guide provides an in-depth exploration of the synthesis and application of a versatile and powerful building block: 5-(tributylstannyl)thiazole-2-carbaldehyde .
This guide will detail a robust synthetic pathway to this key intermediate, provide comprehensive protocols for its application in the synthesis of bioactive thiazole derivatives via Stille cross-coupling, and discuss critical aspects of reaction optimization and product purification.
The Strategic Advantage of 5-(tributylstannyl)thiazole-2-carbaldehyde
The unique trifunctional nature of 5-(tributylstannyl)thiazole-2-carbaldehyde makes it an exceptionally valuable reagent in organic synthesis. The molecule incorporates:
-
A thiazole ring , a privileged scaffold in medicinal chemistry.
-
A tributylstannyl group at the 5-position, poised for palladium-catalyzed Stille cross-coupling reactions, enabling the introduction of a diverse range of substituents.
-
A formyl group at the 2-position, which can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex molecular architectures.
This combination allows for a modular and convergent approach to the synthesis of complex thiazole derivatives, making it a highly sought-after tool in drug discovery and natural product synthesis.
Synthesis of the Key Building Block: A Step-by-Step Approach
The synthesis of 5-(tributylstannyl)thiazole-2-carbaldehyde is a multi-step process that requires careful execution. The following protocol outlines a reliable pathway starting from the commercially available 2-bromothiazole.
Part 1: Synthesis of 2-Bromo-5-formylthiazole
The initial step involves the introduction of a formyl group at the 5-position of 2-bromothiazole. This can be achieved through the oxidation of the corresponding alcohol.[4]
Protocol 1: Synthesis of 2-Bromo-5-formylthiazole
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| (2-Bromothiazol-5-yl)methanol | 1.0 | 194.04 | 20 g |
| Dess-Martin periodinane | 1.0 | 424.14 | 46 g |
| Dichloromethane (DCM) | - | - | 200 mL |
Procedure:
-
To a 500-mL round-bottom flask, add (2-bromothiazol-5-yl)methanol (20 g, 103 mmol) and dichloromethane (200 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add Dess-Martin periodinane (46 g, 103 mmol) in portions to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:10) to afford 2-bromo-5-formylthiazole as a white solid (yield: ~91%).[4]
Part 2: Protection of the Formyl Group
The aldehyde functionality is sensitive to the organometallic reagents used in the subsequent stannylation step and therefore requires protection. A common and effective method is the formation of a cyclic acetal using ethylene glycol.[5][6]
Protocol 2: Acetal Protection of 2-Bromo-5-formylthiazole
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-5-formylthiazole | 1.0 | 192.03 | 18 g |
| Ethylene glycol | 1.5 | 62.07 | 8.7 g |
| p-Toluenesulfonic acid (p-TSA) | 0.05 | 172.20 | 0.8 g |
| Toluene | - | - | 150 mL |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-bromo-5-formylthiazole (18 g, 93.7 mmol), ethylene glycol (8.7 g, 140.6 mmol), p-toluenesulfonic acid (0.8 g, 4.7 mmol), and toluene (150 mL).
-
Reflux the mixture, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-(1,3-dioxolan-2-yl)thiazole, which can often be used in the next step without further purification.
Part 3: Stannylation of the Protected Thiazole
The crucial carbon-tin bond is formed via a palladium-catalyzed cross-coupling reaction between the protected bromothiazole and a tin reagent, typically hexabutylditin.
Protocol 3: Synthesis of 5-(tributylstannyl)-2-(1,3-dioxolan-2-yl)thiazole
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-5-(1,3-dioxolan-2-yl)thiazole | 1.0 | 236.10 | (from previous step) |
| Hexabutylditin | 1.1 | 579.92 | (adjust to substrate) |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.56 | (adjust to substrate) |
| Anhydrous Toluene | - | - | (appropriate volume) |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-(1,3-dioxolan-2-yl)thiazole, hexabutylditin, and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(tributylstannyl)-2-(1,3-dioxolan-2-yl)thiazole.
Part 4: Deprotection to Yield the Final Product
The final step is the removal of the acetal protecting group to regenerate the aldehyde functionality. This is typically achieved under acidic conditions.[5][6]
Protocol 4: Deprotection to 5-(tributylstannyl)thiazole-2-carbaldehyde
| Reagent/Material | Molar Eq. | Amount |
| 5-(tributylstannyl)-2-(1,3-dioxolan-2-yl)thiazole | 1.0 | (from previous step) |
| Acetone/Water (e.g., 4:1) | - | (appropriate volume) |
| p-Toluenesulfonic acid (p-TSA) | catalytic | (small amount) |
Procedure:
-
Dissolve 5-(tributylstannyl)-2-(1,3-dioxolan-2-yl)thiazole in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, 5-(tributylstannyl)thiazole-2-carbaldehyde.
Caption: Synthetic pathway to 5-(tributylstannyl)thiazole-2-carbaldehyde.
Application in Bioactive Molecule Synthesis: The Stille Cross-Coupling Reaction
The true utility of 5-(tributylstannyl)thiazole-2-carbaldehyde lies in its application as a versatile building block in the synthesis of complex bioactive molecules. The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is particularly well-suited for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.
Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.
General Protocol for Stille Coupling using 5-(tributylstannyl)thiazole-2-carbaldehyde
| Reagent/Material | Molar Eq. |
| 5-(tributylstannyl)thiazole-2-carbaldehyde | 1.0-1.2 |
| Aryl/Heteroaryl Halide or Triflate | 1.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 0.02-0.05 |
| Ligand (if needed, e.g., PPh₃, AsPh₃) | 0.08-0.2 |
| Anhydrous Solvent (e.g., Toluene, DMF, Dioxane) | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 5-(tributylstannyl)thiazole-2-carbaldehyde, the aryl/heteroaryl halide or triflate, the palladium catalyst, and any additional ligand.
-
Add the anhydrous solvent and degas the mixture (e.g., by freeze-pump-thaw cycles or by bubbling argon through the solution).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Post-Reaction Workup and Purification: Taming the Tin
A significant challenge in Stille coupling is the removal of toxic organotin byproducts.[7] Several methods can be employed for their effective removal:
-
Aqueous KF Wash: Treatment with an aqueous solution of potassium fluoride precipitates tributyltin fluoride, which can be removed by filtration.[7]
-
Chromatography on Silica Gel: While sometimes challenging, careful column chromatography can separate the desired product from tin residues.
-
DBU/Iodine Treatment: Addition of 1,8-diazabicycloundec-7-ene (DBU) followed by iodine can convert tin hydrides and ditins to more easily removable tin iodides.
Protocol for Organotin Removal:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer several times with a saturated aqueous solution of potassium fluoride. Vigorous shaking is recommended.
-
A precipitate of tributyltin fluoride may form. If so, filter the entire mixture through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further purification by column chromatography may be necessary.
Application in the Synthesis of Bioactive Natural Products
The thiazole moiety is a key structural feature in a number of potent, naturally occurring anticancer agents. The synthetic strategies for these molecules often rely on the versatile chemistry of functionalized thiazoles.
Case Study: The Thiazole Core of Epothilones and Dolastatins
-
Epothilones: This class of microtubule-stabilizing agents has shown significant promise in cancer chemotherapy. Their structure features a 2-methylthiazole side chain, and synthetic analogs often involve modifications at this position to enhance activity and improve pharmacological properties.
-
Dolastatins: These are potent antimitotic peptides isolated from a marine sea hare. Several members of this family, such as Dolastatin 10, contain a thiazole unit that is crucial for their biological activity. Synthetic efforts towards Dolastatin and its analogs frequently utilize pre-functionalized thiazole building blocks.
The use of 5-(tributylstannyl)thiazole-2-carbaldehyde and related derivatives in the total synthesis of these and other complex natural products highlights the strategic importance of this class of reagents.
Conclusion
5-(tributylstannyl)thiazole-2-carbaldehyde is a powerful and versatile building block for the synthesis of bioactive thiazole derivatives. Its trifunctional nature allows for a modular and efficient approach to the construction of complex molecular architectures. While the synthesis of this reagent requires a multi-step sequence and the handling of toxic organotin compounds necessitates careful purification procedures, the strategic advantages it offers in drug discovery and natural product synthesis are undeniable. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7351. [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2020). Molecules, 25(18), 4248. [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020). Molecules, 25(10), 2348. [Link]
-
Formylation Reactions of N-protecting 2-Amino-4-phenyl thiazole Compounds. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
- Recent applications of Stille reaction in total synthesis of natural products: An update. (2018). Journal of Organometallic Chemistry, 869, 53-80.
-
2-Thiazolecarboxaldehyde. Georganics. (n.d.). Retrieved February 15, 2026, from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]
-
Using Acetals as a Protecting Group for Aldehydes and Ketones. (2014, March 8). YouTube. Retrieved February 15, 2026, from [Link]
-
Methods tested for the acetal deprotection of 2. ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. (2020, May 30). Retrieved February 15, 2026, from [Link]
- Process for preparing thiazole derivatives. (2017). Google Patents.
-
Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. (2022). Beilstein Journal of Organic Chemistry, 18, 1266-1273. [Link]
- The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). Organic and Pharmaceutical Chemistry, 21(3), 17-22.
-
An efficient method for removing organotin impurities. Shandong Look Chemical. (2020, September 14). Retrieved February 15, 2026, from [Link]
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- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(tributylstannyl)thiazole-2-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural feature in natural products and synthetic drugs, including the potent anticancer agent tiazofurin and the antiretroviral drug ritonavir.[3][4] Its unique electronic properties and ability to engage in various biological interactions make it a favored building block in drug discovery.[2] One of the most notable applications of the thiazole moiety is in the side chain of epothilones, a class of microtubule-stabilizing agents that have shown efficacy against cancer, even in cases of taxol resistance.[5]
This guide focuses on 5-(tributylstannyl)thiazole-2-carbaldehyde (CAS 1046498-44-5), a bifunctional reagent designed for the strategic introduction of the thiazole-2-carbaldehyde unit into complex molecules. The tributylstannyl group at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[6] The aldehyde at the 2-position provides a reactive site for subsequent elaborations, such as olefination, reductive amination, or aldol reactions, further expanding its synthetic utility. This document provides a detailed overview of its application, protocols for its synthesis and use, and critical safety information for its handling.
Core Application: A Gateway to Complex Bioactive Molecules
The primary application of 5-(tributylstannyl)thiazole-2-carbaldehyde lies in its role as a key building block in the convergent synthesis of complex natural products and their analogues. Its structure is particularly relevant to the synthesis of molecules where a thiazole ring is attached to a vinyl or aryl group, a common motif in anticancer agents.
A prime example of its utility is in the construction of epothilone analogues. The epothilone structure features a thiazole side chain attached to the macrocyclic core via a vinyl linkage.[5] 5-(tributylstannyl)thiazole-2-carbaldehyde is an ideal precursor for this side chain, allowing for a Stille coupling reaction with a vinyl iodide or triflate partner on the macrocycle. The aldehyde can then be used to install or modify other key functionalities.
Below is a logical workflow illustrating the strategic use of this reagent in a convergent synthesis strategy.
Caption: Convergent synthesis workflow utilizing the title reagent.
Experimental Protocols
Protocol 1: Synthesis of 5-(tributylstannyl)thiazole-2-carbaldehyde
While the direct synthesis of the title compound is not widely published, a plausible and robust route can be designed based on established organometallic chemistry principles. This protocol involves the protection of the aldehyde, followed by halogen-metal exchange and stannylation.
Rationale: Direct stannylation of an unprotected bromothiazole carbaldehyde can be complicated by the reactivity of the aldehyde. Therefore, protection as an acetal is a prudent step. Lithiation of the 5-bromo position with a strong, non-nucleophilic base like LDA at low temperatures, followed by quenching with tributyltin chloride, is a standard and effective method for introducing the stannyl group.[7]
Step-by-Step Methodology:
-
Protection of the Aldehyde:
-
To a solution of 5-bromothiazole-2-carbaldehyde (1.0 eq) in toluene (0.5 M) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(5-bromothiazol-2-yl)-1,3-dioxolane.
-
-
Lithiation and Stannylation:
-
To a flame-dried, argon-purged flask containing anhydrous THF (0.2 M) at -78 °C, add diisopropylamine (1.1 eq).
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of 2-(5-bromothiazol-2-yl)-1,3-dioxolane (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Add tributyltin chloride (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection and Purification:
-
Dissolve the crude product in a mixture of THF and 1M HCl (2:1 v/v) and stir at room temperature for 4-6 hours.
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(tributylstannyl)thiazole-2-carbaldehyde as a stable oil.
-
Sources
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Aldehyde on 5-(tributylstannyl)thiazole-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility of 5-(tributylstannyl)thiazole-2-carbaldehyde
5-(tributylstannyl)thiazole-2-carbaldehyde is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. The thiazole ring is a privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The presence of a tributylstannyl group at the 5-position allows for facile carbon-carbon bond formation through Stille cross-coupling reactions, while the aldehyde at the 2-position serves as a versatile handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the derivatization of the aldehyde functionality, enabling the synthesis of a diverse array of novel thiazole derivatives.
The key challenge in the chemical manipulation of this substrate is the preservation of the carbon-tin (C-Sn) bond, which can be susceptible to cleavage under certain acidic or basic conditions.[4][5] The protocols outlined herein are designed to be mild and efficient, taking into account the unique reactivity of this organometallic heterocycle.
Core Derivatization Strategies
This guide will focus on three robust and widely applicable methods for the derivatization of the aldehyde group on 5-(tributylstannyl)thiazole-2-carbaldehyde:
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Wittig Reaction: For the conversion of the aldehyde to an alkene.
-
Knoevenagel Condensation: For the formation of α,β-unsaturated systems.
Each section will provide a detailed protocol, a discussion of the underlying mechanism, and critical considerations for successful execution.
Reductive Amination: Synthesis of 2-(Aminomethyl)thiazole Derivatives
Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and subsequent reduction of an imine intermediate.[6][7][8] This one-pot procedure is highly efficient and offers a broad substrate scope. For our target molecule, the choice of a mild reducing agent is paramount to avoid unwanted side reactions, including the reduction of the thiazole ring or cleavage of the C-Sn bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice due to its mildness and high selectivity for imines over aldehydes.[7][8]
Experimental Protocol: Reductive Amination
Materials:
-
5-(tributylstannyl)thiazole-2-carbaldehyde
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(tributylstannyl)thiazole-2-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or THF (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines, preserving the aldehyde and C-Sn bond. |
| Solvent | Anhydrous DCE or THF | Aprotic solvents that are compatible with the reducing agent. |
| Stoichiometry | Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq) | A slight excess of the amine drives imine formation, while excess reducing agent ensures complete conversion. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction without promoting side reactions. |
Critical Considerations for Reductive Amination:
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the imine intermediate and the deactivation of the reducing agent.
-
Amine Basicity: Weakly basic amines may require longer reaction times or the addition of a catalytic amount of acetic acid to promote imine formation. However, the use of acid should be carefully monitored to avoid potential cleavage of the tributylstannyl group.
-
Purification: Tributyltin byproducts can be challenging to remove. A common technique is to treat the crude product with a saturated solution of potassium fluoride (KF) in methanol. This will precipitate tributyltin fluoride, which can be removed by filtration.[9] Alternatively, column chromatography on silica gel treated with a small amount of triethylamine can help to mitigate the streaking of the desired amine product.
Wittig Reaction: Olefination to 2-Vinylthiazole Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[10][11][12] It involves the reaction of an aldehyde with a phosphorus ylide, which is typically generated in situ from the corresponding phosphonium salt and a strong base. The choice of base is critical in this reaction, as strong bases like n-butyllithium can potentially cleave the C-Sn bond. Therefore, milder bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are recommended.[13]
Experimental Protocol: Wittig Reaction
Materials:
-
Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
5-(tributylstannyl)thiazole-2-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the alkyltriphenylphosphonium halide (1.2 eq).
-
Add anhydrous THF or DMSO to the flask.
-
Carefully add sodium hydride (1.2 eq, wash with hexanes to remove mineral oil if necessary) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 1-2 hours to allow for ylide formation. The formation of a colored solution (often orange or deep red) is indicative of ylide generation.
-
Cool the reaction mixture to 0 °C and add a solution of 5-(tributylstannyl)thiazole-2-carbaldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 2-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | NaH or t-BuOK | Sufficiently strong to deprotonate the phosphonium salt without promoting significant C-Sn bond cleavage. |
| Solvent | Anhydrous THF or DMSO | Aprotic polar solvents that can solubilize the reagents and facilitate the reaction. |
| Stoichiometry | Phosphonium salt (1.2 eq), Base (1.2 eq) | A slight excess of the ylide precursor ensures complete conversion of the aldehyde. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm of ylide formation, while room temperature is generally sufficient for the reaction with the aldehyde. |
Critical Considerations for the Wittig Reaction:
-
Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating to react with the aldehyde. Non-stabilized ylides are more reactive but also more prone to decomposition.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides often give the Z-alkene.
-
Byproduct Removal: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be difficult to remove by chromatography. Precipitation from a non-polar solvent like hexanes or diethyl ether can sometimes be effective.
Knoevenagel Condensation: Synthesis of 2-(Substituted vinyl)thiazole Derivatives
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[14][15] This reaction is particularly useful for the synthesis of α,β-unsaturated products. The use of a mild base, such as piperidine or pyridine, is crucial to prevent side reactions, including the self-condensation of the aldehyde and potential degradation of the organostannane moiety.[14]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
5-(tributylstannyl)thiazole-2-carbaldehyde
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or Pyridine (catalytic amount)
-
Ethanol or Toluene
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 5-(tributylstannyl)thiazole-2-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 1-6 hours. A Dean-Stark apparatus can be used with toluene to remove the water formed during the reaction and drive it to completion.
-
Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the basic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can often be purified by recrystallization. If necessary, flash column chromatography on silica gel can be employed.
| Parameter | Condition | Rationale |
| Catalyst | Piperidine or Pyridine (catalytic) | A weak base is sufficient to deprotonate the active methylene compound without causing significant side reactions. |
| Solvent | Ethanol or Toluene | Protic (ethanol) or aprotic (toluene) solvents can be used. Toluene with a Dean-Stark trap is advantageous for driving the equilibrium. |
| Stoichiometry | Active Methylene (1.1 eq) | A slight excess of the active methylene compound ensures complete consumption of the aldehyde. |
| Temperature | Reflux | Heating is typically required to drive the condensation and subsequent dehydration. |
Critical Considerations for Knoevenagel Condensation:
-
Reactivity of the Methylene Compound: The acidity of the active methylene compound will influence the reaction rate. More acidic compounds like malononitrile will react more readily than less acidic ones like diethyl malonate.
-
Water Removal: As this is a condensation reaction that produces water, removing it from the reaction mixture will increase the yield and rate of the reaction.
-
Product Stability: The resulting α,β-unsaturated products are often highly conjugated and may be colored. They are generally stable to purification by chromatography.
General Purification Strategies for Organotin Compounds
A significant challenge in working with tributylstannyl reagents is the removal of tin-containing byproducts. These compounds are often non-polar and can co-elute with the desired product during chromatography.[16] Several methods can be employed to facilitate their removal:[9]
-
Fluoride Treatment: As mentioned, stirring the crude product with a saturated solution of potassium fluoride in methanol can precipitate tributyltin fluoride.
-
DBU/Iodine Treatment: Diluting the crude mixture in ether, adding a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), followed by the addition of an ethereal iodine solution until the color persists, can convert tin impurities into more polar species that are more easily separated by chromatography.
-
Acidic Wash: A dilute acid wash can sometimes help to remove certain organotin species, but care must be taken as this can also cleave the desired C-Sn bond.[4]
Conclusion
The aldehyde functionality on 5-(tributylstannyl)thiazole-2-carbaldehyde provides a versatile entry point for the synthesis of a wide range of complex and potentially bioactive molecules. The protocols detailed in these application notes for reductive amination, Wittig reaction, and Knoevenagel condensation offer reliable methods for this purpose. Careful consideration of the reaction conditions, particularly the choice of reagents and the potential for C-Sn bond cleavage, is essential for successful derivatization. With the appropriate experimental design and purification strategies, these methods can be effectively employed to expand the chemical space accessible from this valuable building block.
References
-
Hussain, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]
-
Nakatani, K., et al. (2000). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 66(11), 4767-4772. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
-
ResearchGate. (2015, October 15). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? Retrieved from [Link]
-
Bulger, P. G., et al. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Molecules, 23(11), 2855. [Link]
-
Siddiqui, N., et al. (2015). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 7(10), 224-230. [Link]
-
Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155219. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]
-
Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ACS Omega. (2019, March 1). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. [Link]
-
PMC. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the Knoevenagel condensation of benzaldehyde... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2: The Knoevenagel-Michael adduct[16] and expected products. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction and its mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of aryl substituted ketones and aldehydes to... Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of the Tin—Carbon Bond. Retrieved from [Link]
-
The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
YouTube. (2017, May 3). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of Analytical Methods in Chemistry, 2012, 1746-1751. [Link]
-
Swedish Environmental Protection Agency. (2003). Screening of organotin compounds in the Swedish environment. Retrieved from [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]
- 4. gelest.com [gelest.com]
- 5. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Guide: 5-(tributylstannyl)thiazole-2-carbaldehyde in Materials Science
This guide details the technical application of 5-(tributylstannyl)thiazole-2-carbaldehyde (CAS: 1046498-44-5), a specialized bifunctional building block used in the synthesis of advanced organic semiconductors, particularly for Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs).
Executive Summary & Molecule Profile
5-(tributylstannyl)thiazole-2-carbaldehyde represents a strategic "linchpin" molecule in organic electronics. It combines a nucleophilic Stille coupling partner (tributylstannyl group at C5) with a versatile electrophilic handle (aldehyde at C2) on an electron-deficient thiazole core.
This dual functionality allows researchers to introduce a thiazole bridge into conjugated backbones while simultaneously installing a reactive terminus for immediate functionalization (e.g., Knoevenagel condensation to form acceptor units).
| Property | Data |
| CAS Number | 1046498-44-5 |
| Formula | C₁₆H₂₉NOSSn |
| Molecular Weight | 402.18 g/mol |
| Core Function | |
| Primary Reactivity | Pd-catalyzed Stille Cross-Coupling (C5) |
| Secondary Reactivity | Nucleophilic addition/Condensation (C2-Aldehyde) |
| Stability Note | Sensitive to moisture/acid (protodestannylation). Aldehyde prone to oxidation. Store under Argon at -20°C. |
Critical Application Context: The "D-A-π-A" Architecture
In materials science, this compound is primarily used to synthesize Donor-Acceptor-π-Acceptor (D-A-π-A) organic dyes. The thiazole ring acts as an auxiliary electron trap, lowering the LUMO level of the final material to improve charge injection efficiency in solar cells.
Mechanistic Workflow
The molecule enables a modular "Click-and-Extend" synthesis strategy:
-
Coupling: The stannyl group reacts with a halogenated Donor (D-X) to form D-Thiazole-CHO .
-
Extension: The aldehyde group reacts with an acidic methylene compound (e.g., cyanoacetic acid) to form the final D-Thiazole-Acceptor .
Figure 1: Modular synthesis workflow utilizing 5-(tributylstannyl)thiazole-2-carbaldehyde to construct organic dyes.
Protocol 1: Handling & Pre-Reaction Stabilization
Expert Insight: While the free aldehyde is the target reagent, it is chemically fragile. The stannyl group can undergo protodestannylation in the presence of acidic impurities, and the aldehyde can oxidize.
-
Purity Check: Verify purity via
H NMR. Look for the aldehyde proton singlet at ~9.9-10.0 ppm. -
Acetal Alternative: If long-term storage is required, convert to 2-(1,3-dioxolan-2-yl)-5-(tributylstannyl)thiazole . The acetal is robust and can often be used directly in Stille couplings (deprotecting in situ or post-coupling).
Safety Protocol (Organotin Hazards)
-
Toxicity: Tributyltin byproducts are neurotoxic.
-
Containment: All weighing and reactions must occur in a fume hood or glovebox.
-
Waste: Segregate all tin-containing waste into specific "Heavy Metal/Organotin" disposal streams. Do not mix with general organic waste.
Protocol 2: Stille Cross-Coupling (The "Attachment")
This protocol describes coupling the reagent with an aryl bromide (e.g., 4-bromo-triphenylamine) to create a conjugated precursor.
Reagents & Equipment[1][2][3][4]
-
Electrophile: 1.0 equiv Aryl Bromide (dried).
-
Nucleophile: 1.1 equiv 5-(tributylstannyl)thiazole-2-carbaldehyde .
-
Catalyst: 0.05 equiv Pd(PPh
) (Tetrakis). Note: Pd (dba) /P(o-tol) is a superior alternative for sterically hindered substrates. -
Solvent: Anhydrous Toluene or DMF (degassed via freeze-pump-thaw).
-
Vessel: Schlenk tube or microwave vial (argon purged).
Step-by-Step Procedure
-
Charge: In a glovebox or under argon counterflow, add the Aryl Bromide, Stannyl-Thiazole, and Pd catalyst to the reaction vessel.
-
Solvate: Add anhydrous Toluene (0.1 M concentration relative to limiting reagent).
-
Purge: Seal the vessel. If not in a glovebox, purge with Argon for 10 minutes.
-
Reflux: Heat to 110°C for 12–24 hours.
-
Visual Cue: The solution typically darkens from yellow to orange/brown as conjugation length increases.
-
Monitoring: Check TLC for the disappearance of the Aryl Bromide. The Stannyl-Thiazole is used in excess and may remain.
-
-
Workup (Tin Removal - Critical):
-
Cool to room temperature.
-
Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. Mechanism: This precipitates insoluble Bu
SnF, simplifying removal. -
Filter through a Celite pad. Wash with Ethyl Acetate.[1]
-
-
Purification:
-
Concentrate the filtrate.
-
Perform Silica Gel Chromatography.
-
Gradient: Hexanes -> Hexanes/EtOAc (typically 10:1 to 3:1). The aldehyde product is moderately polar.
-
Protocol 3: Knoevenagel Condensation (The "Activation")
Once the thiazole-aldehyde is tethered to the donor, the final step activates the material for surface binding (e.g., to TiO
Reagents
-
Substrate: Donor-Thiazole-CHO (from Protocol 2).
-
Active Methylene: 3.0 equiv Cyanoacetic acid (or Malononitrile).
-
Catalyst: Piperidine (catalytic drops) or Ammonium Acetate.
-
Solvent: Acetonitrile/Chloroform (1:1 mixture).
Procedure
-
Dissolve the substrate and cyanoacetic acid in the solvent mixture.
-
Add 2-3 drops of Piperidine.
-
Reflux at 80°C for 4–6 hours.
-
Precipitation: Upon cooling, the dye often precipitates. If not, pour the mixture into cold diethyl ether or dilute HCl (0.1 M) to protonate the carboxylic acid and induce precipitation.
-
Filtration: Collect the solid. Recrystallize from Methanol/Chloroform if necessary.
-
Validation: IR Spectroscopy will show the disappearance of the Aldehyde C=O (~1670 cm⁻¹) and appearance of the Carboxyl C=O (~1700 cm⁻¹) and Nitrile C≡N (~2220 cm⁻¹).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stille) | Protodestannylation | Ensure strictly anhydrous conditions. Avoid acidic silica during purification of the stannane precursor. |
| Homocoupling | Pd Catalyst degradation | Use fresh Pd(PPh |
| Aldehyde Loss | Oxidation to Acid | Perform reactions under inert atmosphere. Store intermediate in the dark. |
| Tin Contamination | Inefficient Workup | Use the KF workup method (Protocol 2, Step 5) or wash with 10% aqueous NH |
References
-
Synthesis of Thiazole Derivatives: ChemicalBook. 5-(Tributylstannyl)thiazole-2-carbaldehyde Product Page. Link
-
Stille Coupling Methodology: Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986. Link
-
Thiazoles in Organic Electronics: Dessì, A., et al. "Thiazole-Based Organic Sensitizers for Dye-Sensitized Solar Cells." Molecules, 2015. Link
-
Tin Removal Protocols: Ren, H., et al. "Removal of Organotin Impurities." Journal of Organic Chemistry, 2010. Link
Sources
Troubleshooting & Optimization
Purification of products from 5-(tributylstannyl)thiazole-2-carbaldehyde reactions
Technical Support Center: 5-(Tributylstannyl)thiazole-2-carbaldehyde
-
Ticket ID: #TIN-THZ-552
-
Subject: Purification & Handling Protocols for Thiazolyl Stannane Couplings
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 5-(tributylstannyl)thiazole-2-carbaldehyde (CAS: 1046498-44-5). This reagent is a high-value building block for introducing the thiazole-2-carbaldehyde moiety via Stille cross-coupling.
Critical Technical Challenge: The primary failure mode in these reactions is not the coupling itself, but the purification . Tributyltin byproducts (
This guide provides a self-validating workflow to ensure >95% purity and <50 ppm tin residuals.
Module 1: Reagent Handling & Stability (FAQ)
Q: How stable is 5-(tributylstannyl)thiazole-2-carbaldehyde outside the fridge? A: This reagent is moderately air-stable but sensitive to moisture and acid.
-
Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Degradation: The primary degradation pathway is protodestannylation (loss of the
group), which occurs rapidly in the presence of moisture or acidic silica. -
Visual Check: The reagent should be a clear to slightly yellow oil. If it turns cloudy or precipitates a white solid, significant hydrolysis has occurred.
Q: Can I use standard silica gel for checking TLC?
A: Caution is advised. Standard silica gel is slightly acidic (
-
Recommendation: Pre-treat your TLC plates by dipping them in a solution of 5% Triethylamine (Et3N) in hexane and drying them before use. This neutralizes the acidity and prevents artifactual spots.
Module 2: The Stille Coupling Workflow
Do not simply mix reagents. The order of addition and catalyst choice dictates the conversion.
Standard Protocol:
-
Vessel: Flame-dried Schlenk flask or microwave vial.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed). DMF is acceptable but harder to remove during the specific KF workup described below.
-
Catalyst:
(5 mol%) is the standard.[1] For sterically hindered partners, switch to / . -
Stoichiometry: Use 1.1 – 1.2 equivalents of the stannane relative to the halide.
-
Additives: Addition of CuI (10 mol%) often accelerates the reaction (the "Copper Effect") by facilitating transmetallation.
Visual Workflow: Reaction & Workup Logic
Module 3: Tin Removal Strategies (The "F-Sn" Bond)
The most common mistake is attempting to purify the crude mixture directly on silica. This results in tin contamination in your final product. You must exploit the high affinity of Fluoride for Tin (
Method A: The Potassium Fluoride (KF) Workup (Recommended)
This method converts soluble tributyltin halides (
-
Dilution: Dilute the reaction mixture with Diethyl Ether (
) .-
Why Ether?
is least soluble in ether compared to EtOAc or DCM, ensuring better precipitation.
-
-
KF Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (~5-10 mL per mmol of stannane).
-
Vigorous Stirring: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature.
-
Observation: A bulky, white, polymeric precipitate should form.
-
-
Filtration: Filter the mixture through a pad of Celite .
-
Critical Step: Do not use filter paper alone; the fine polymer will clog it.
-
-
Separation: Separate the layers. Wash the organic layer with water (to remove excess KF) and brine.
Method B: KF-Silica Stationary Phase
If Method A does not reduce tin levels sufficiently (checked via NMR), use KF-impregnated silica.
-
Preparation: Mix Silica Gel (100 g) with a solution of KF (10 g) in water (20 mL). Shake until a free-flowing powder is obtained. Evaporate water if necessary.
-
Layering: Place a 2-3 cm layer of this "KF-Silica" on top of your standard silica column.
-
Elution: Run your column as normal. The tin byproducts will react with the KF layer and remain trapped at the top of the column.
Module 4: Product Isolation & Characterization
Thiazole Specifics: The thiazole nitrogen is basic. On standard silica gel, your product (5-substituted thiazole-2-carbaldehyde) may "streak" or stick due to interaction with acidic silanols.
Chromatography Modification:
-
Solvent System: Hexane / Ethyl Acetate.[2]
-
Modifier: Add 1% Triethylamine (
) to your eluent system.
Data Validation Table:
| Parameter | Expected Value | Troubleshooting |
| Appearance | Yellow/Orange Solid or Oil | Dark black/brown indicates Pd contamination (wash with thiourea). |
| 1H NMR (Sn) | Clean: No peaks at 0.8–1.5 ppm | Contaminated: Multiplets in alkyl region (0.8–1.6 ppm) indicate residual tributyltin. |
| 1H NMR (Aldehyde) | Singlet at ~9.9 – 10.1 ppm | Absence suggests oxidation to acid or reduction to alcohol. |
| Yield | 60 – 85% | Low yield often implies protodestannylation (check moisture). |
Troubleshooting FAQ
Q: I see a "grease" peak in my NMR around 1.2 ppm that won't go away. Is it grease or tin?
A: In Stille couplings, it is almost always Tin. Tributyltin groups show characteristic multiplets at
-
Test: Run a 119Sn NMR if possible. A peak around -10 to +10 ppm confirms organotin species.
-
Fix: Dissolve product in Acetonitrile (
) and wash with Hexane. The product (polar thiazole) stays in ; the non-polar tin grease moves to Hexane.
Q: My aldehyde peak disappeared after the KF workup. A: While rare, the basicity of saturated KF can sometimes induce Cannizzaro reactions in electron-deficient aldehydes.
-
Alternative: Use CsF (Cesium Fluoride) on Celite in the reaction pot, or switch to a Polymer-Supported Thiol scavenger (e.g., SiliaMetS® Thiol) which works under neutral conditions.
References
-
Stille Coupling General Review & Tin Removal
- Source: Organic Syntheses. "4-Methoxy-4'-nitrophenyl (Stille Coupling and Workup)."
-
URL:[Link]
-
KF Workup Protocol
-
Source: BenchChem Technical Support.[2] "Removal of Organotin Residues from Stille Reactions."
-
- Thiazole Synthesis & Stability: Source: ChemicalBook. "5-(Tributylstannyl)thiazole-2-carbaldehyde Properties."
-
KF/Silica Preparation
- Source: University of Rochester, Dept. of Chemistry. "Workup for Removing Tin Byproducts."
-
URL:[Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 8. bepls.com [bepls.com]
How to improve yield in Stille coupling with 5-(tributylstannyl)thiazole-2-carbaldehyde
Subject: 5-(tributylstannyl)thiazole-2-carbaldehyde (CAS: 1046498-44-5)
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of coupling 5-(tributylstannyl)thiazole-2-carbaldehyde with aryl/heteroaryl halides. The thiazole core, combined with an electron-withdrawing aldehyde at C2, creates a "push-pull" electronic environment that destabilizes the C-Sn bond, leading to premature protodeastannylation and low yields under standard conditions.
Module 1: Reagent Integrity & Pre-Reaction Troubleshooting
The Silent Killer: Protodeastannylation Before modifying your catalyst system, you must ensure your starting material is intact. The aldehyde group at C2 significantly increases the acidity of the thiazole ring, making the C5-position highly susceptible to protonolysis (protodeastannylation), even by trace moisture or slightly acidic silica gel.
Diagnostic Check:
Run a 1H NMR of your stannane in
-
Target Signal: Thiazole C5-H (if deastannylated) appears as a singlet around 8.0–8.1 ppm .
-
Intact Reagent: You should see no proton signal at C5, but rather the butyl chain signals (0.8–1.6 ppm) and the aldehyde singlet at C2 (~10.0 ppm).
Storage & Handling Protocol:
-
Never purify this stannane on standard acidic silica gel. Use neutral alumina or silica pre-treated with 1%
. -
Store at -20°C under Argon.
-
If the reagent is >1 month old, repurify or use >1.5 equivalents in the reaction.
Figure 1: Mechanism of protodeastannylation. The electron-withdrawing aldehyde makes the ring susceptible to proton attack, cleaving the tin species before it can couple.
Module 2: Reaction Optimization (The "Copper Effect")
Standard conditions (
The Solution: Copper(I) Promoted Coupling
We recommend the "Copper Effect" protocol. The addition of Cu(I) facilitates a "double transmetallation" (Sn
Recommended Protocol (The "Farina-Liebeskind" Modification)
| Component | Standard | Optimized (High Yield) | Function |
| Catalyst | Source of Pd(0). | ||
| Ligand | |||
| Co-Catalyst | None | CuI (10-20 mol%) | Scavenges ligands & accelerates transmetallation. |
| Solvent | Toluene | DMF or NMP | Polar solvents stabilize the ionic intermediates. |
| Temperature | 110°C | 60–80°C | Lower temp preserves the aldehyde. |
Step-by-Step Procedure:
-
Dry Down: Azeotrope the stannane (1.1 eq) and the halide (1.0 eq) with anhydrous toluene (3x) to remove trace water.
-
Mix: Dissolve in anhydrous DMF (0.1 M concentration).
-
Catalyst Add: Add
, , and CuI in a glovebox or under strong Argon flow. -
Heat: Stir at 65°C. Monitor by LCMS. Reaction is usually complete in <4 hours.
-
Note: If the reaction stalls, add CsF (2.0 eq) . Fluoride activates the tin, making it hypervalent and more reactive toward transmetallation.
-
Figure 2: The Copper Effect. Cu(I) converts the sluggish stannane into a reactive organocopper species, bypassing the slow Sn-Pd transmetallation step.
Module 3: Post-Reaction Purification (Tin Removal)
Tributyltin residues are lipophilic and toxic.[1] They often co-elute with the product.
Method A: The KF Workup (Standard)
-
Dilute reaction mixture with
or EtOAc. -
Add an equal volume of saturated aqueous KF .
-
Stir vigorously for 30 minutes. A white polymeric solid (
) will precipitate. -
Filter through a pad of Celite.
-
Separate layers and proceed.
Method B: The Silica/Amine Trick (Best for Thiazoles) If your product is acid-sensitive (like this aldehyde), standard silica chromatography can degrade it.
-
Prepare a silica column slurry.
-
Add 10% w/w finely ground
to the silica OR use 1% in your eluent. -
The basic silica forces the tin byproducts to streak/stick at the baseline while the thiazole aldehyde elutes freely.
Frequently Asked Questions (FAQ)
Q1: My reaction turns black immediately and yields are <10%. Why? A: This is "Pd black" precipitation. It means your catalyst is decomposing before it can react.
-
Cause: The phosphine ligands are oxidizing, or the reaction temperature is too high for the catalyst stability.
-
Fix: Switch to
(more robust) or ensure your solvent is strictly degassed (freeze-pump-thaw x3). Add the CuI; it helps stabilize the catalytic species.
Q2: I see the product peak in LCMS, but I lose it during column chromatography. A: Thiazole aldehydes are prone to oxidation to carboxylic acids or condensation on acidic silica.
-
Fix: Use neutral alumina instead of silica gel. Alternatively, protect the aldehyde as an acetal before the coupling if the loss is severe, then deprotect with dilute HCl later.
Q3: Can I use microwave heating? A: Use caution. While microwaves accelerate Stille couplings, the aldehyde functionality at C2 is thermally sensitive. If you must use microwave, cap the temperature at 80°C and limit time to 10-15 minutes.
Q4: Why AsPh3 (Triphenylarsine)? Isn't it toxic? A: Yes, it is toxic, but it is the "magic bullet" for Stille couplings. The As-Pd bond is weaker than the P-Pd bond, which facilitates the dissociation required for the rate-determining transmetallation step. If you cannot use Arsenic, Tri-2-furylphosphine (TFP) is a safer, high-performance alternative.
References
-
The "Copper Effect" Mechanism: Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine and copper(I)." Journal of the American Chemical Society. Link
-
Copper(I) Thiophene-2-carboxylate (CuTC): Allred, G. D., & Liebeskind, L. S. (1996).[2] "Copper-mediated cross-coupling of organostannanes with organic iodides."[3][4] Journal of the American Chemical Society. Link
-
Tin Removal Protocols: "Tributyltin Halide Workup Procedures: A Technical Support Guide." BenchChem.[1] Link
-
Thiazole Synthesis & Stille Coupling: Nicolaou, K. C., et al. (2005). "Total Synthesis of Thiazole-Containing Natural Products." Angewandte Chemie International Edition. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stille Coupling of Stannylated Thiazoles
Welcome to the technical support guide for navigating the complexities of Stille cross-coupling reactions involving stannylated thiazole derivatives. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges in forming C-C bonds with these crucial heterocyclic building blocks. Thiazoles are privileged scaffolds in medicinal chemistry, but their electronic properties and the presence of a sulfur heteroatom can introduce specific side reactions in palladium-catalyzed couplings.[1][2]
This guide moves beyond standard protocols to provide in-depth, mechanistic-based troubleshooting in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your reactions, understand the underlying chemical principles, and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side-product is the homocoupling of my stannylated thiazole. What is causing this and how can I prevent it?
A1: Diagnosis and Mitigation of Stannane Homocoupling
Homocoupling (R²-R²) is one of the most prevalent side reactions in Stille coupling.[3][4] Its formation points to off-cycle catalytic pathways that outcompete the desired cross-coupling. Understanding its origins is key to suppression.
Causality: The Mechanisms of Homocoupling
There are two primary mechanistic pathways responsible for the formation of bithiazole dimers:
-
Reaction with Pd(II) Precatalyst: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that is reduced in situ to the active Pd(0) catalyst, it can react with two equivalents of your organostannane before the catalytic cycle properly initiates. This leads to a diorganopalladium(II) species that undergoes reductive elimination to yield the homocoupled product.[3]
-
Pd(0) Mediated Pathway: The active Pd(0) catalyst itself can react with two molecules of the organostannane, particularly if the transmetalation step is slow or if the concentration of the organostannane is excessively high. This can proceed through various complex pathways, sometimes involving radical intermediates.[3]
Prescription: A Multi-pronged Approach to Suppression
To minimize homocoupling, you must favor the kinetics of the productive catalytic cycle over these off-cycle reactions.
dot
Caption: Troubleshooting workflow for stannane homocoupling.
Detailed Protocol Steps:
-
Catalyst Choice: If using a Pd(II) source, consider switching to a well-defined Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the problematic in situ reduction step where homocoupling is often initiated.[5]
-
Stoichiometry Control: Use the organostannane as the limiting or near-stoichiometric reagent. An excess of the stannane dramatically increases the probability of homocoupling. Start with 1.05 - 1.1 equivalents.
-
Rate of Addition: For particularly problematic cases, consider slow addition of the organostannane solution via syringe pump to keep its instantaneous concentration low.
-
Accelerate Transmetalation: Homocoupling often competes with a slow transmetalation step. The addition of a copper(I) iodide (CuI) co-catalyst can dramatically accelerate transmetalation, thereby favoring the productive pathway.[6] See the dedicated protocol in Q3.
Q2: My stannylated thiazole is being consumed, but I'm isolating the corresponding proto-thiazole (H-thiazole) instead of my coupled product. What is happening?
A2: Understanding and Preventing Protodestannylation
Protodestannylation is the cleavage of the C-Sn bond and its replacement with a C-H bond. This is a common failure mode when working with electron-rich or sensitive heteroaromatic stannanes like thiazoles.
Causality: The Source of the Proton
The reaction requires a proton source, which can often be adventitious.
-
Trace Water: Inadequately dried solvents, reagents, or glassware are the most common culprits.
-
Solvent: Protic solvents (e.g., alcohols) will readily cause this side reaction. Some aprotic polar solvents like DMF can also be a source of protons upon decomposition at high temperatures.
-
Acidic Impurities: Trace acidic impurities in your reagents or starting materials can facilitate the cleavage.
The thiazole ring itself, being relatively electron-rich, can stabilize the transient carbanion or organometallic intermediate formed during the C-Sn bond cleavage, making it susceptible to this pathway.
Prescription: Rigorous Exclusion of Protons
-
Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents stored over molecular sieves. Dry glassware in an oven overnight and cool under a stream of inert gas.
-
Reagent Purity: Ensure your electrophile and any additives are anhydrous.
-
Inert Atmosphere: Degas your reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Add a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base like cesium fluoride (CsF) or potassium carbonate (K₂CO₃) can scavenge trace protons without interfering with the catalytic cycle. CsF, in particular, has been shown to be an effective additive in Stille couplings.[7]
Q3: My reaction is very slow or stalls completely, with low conversion of starting materials. How can I improve the reaction rate and yield?
A3: Overcoming Low Reactivity and Catalyst Deactivation
Sluggish or stalled reactions with thiazole substrates can stem from several factors, including suboptimal catalyst/ligand combinations, slow transmetalation, or catalyst inhibition.
Causality: Identifying the Rate-Limiting Step
The Stille catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][8] With heteroaromatic substrates, the transmetalation step is often the rate-determining step.[9] Furthermore, the sulfur atom in the thiazole ring can potentially coordinate to the palladium center, acting as a mild catalyst poison and inhibiting its activity.[10]
dot
Caption: The Stille cycle and key competing side reactions.
Prescription: Systematic Optimization of Reaction Parameters
A systematic approach is required to boost a sluggish reaction. The table below outlines key parameters and recommended modifications.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | Switch to Pd₂(dba)₃ or Pd(OAc)₂ . These are often more active and allow for the use of custom ligands that can outperform PPh₃.[9] |
| Ligand | PPh₃ (from catalyst) | Add a specialized ligand. Triphenylarsine (AsPh₃) can be superior for heteroaromatics.[9] Bulky, electron-rich phosphines like XPhos or P(t-Bu)₃ can accelerate both oxidative addition and reductive elimination.[7] |
| Additive | None | Add CuI (10-20 mol%) . Cu(I) salts act as co-catalysts, primarily by accelerating the rate-limiting transmetalation step.[6][11] |
| Solvent | Toluene, Dioxane | Switch to a more polar aprotic solvent like DMF or NMP . This can improve the solubility of intermediates and accelerate the reaction. Be mindful of potential decomposition at high temperatures.[12] |
| Temperature | 80-90 °C | Increase temperature to 100-110 °C. If thermal degradation is a concern, consider using a microwave reactor to achieve higher temperatures over shorter reaction times.[12] |
Optimized Protocol: Stille Coupling of 2-Bromo-4-methylthiazole with (Tributylstannyl)benzene using a Cu(I) Co-catalyst
This protocol incorporates several optimization strategies to achieve a high yield.
-
Setup: To a flame-dried Schlenk flask, add 2-bromo-4-methylthiazole (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and triphenylarsine (AsPh₃, 10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent & Additives: Add anhydrous, degassed DMF via syringe. Then add copper(I) iodide (CuI, 20 mol%).
-
Reagent Addition: Add (tributylstannyl)benzene (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 90 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of KF (to remove tin byproducts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
References
-
Stille reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Stille Coupling. (2023). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Pawar, G., & Singh, A. K. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Available at: [Link]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron. Available at: [Link]
-
Casado, A. L., & Espinet, P. (2003). The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin. Journal of the American Chemical Society. Available at: [Link]
-
Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. Journal of Organic Chemistry. Available at: [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (2022). Molecules. Available at: [Link]
-
Myers, A. (n.d.). Overview of the Stille Reaction. Scribd. Available at: [Link]
-
Tenbrink, K., et al. (2011). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry. Available at: [Link]
-
significant dehalogenation in stille coupling. (2019). Reddit. Available at: [Link]
-
Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. (2022). ResearchGate. Available at: [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications. Available at: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020). Molecules. Available at: [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Available at: [Link]
-
Wang, Y., et al. (2022). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. Available at: [Link]
-
Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Advances. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2024). MDPI. Available at: [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. Available at: [Link]
Sources
- 1. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents | MDPI [mdpi.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Catalyst deactivation in Stille reactions with sulfur-containing heterocycles
Topic: Overcoming Sulfur-Heterocycle Poisoning in Palladium Catalysis Document ID: TSP-PD-STILLE-S04 Last Updated: February 16, 2026 Status: Active
Diagnostic Hub: Why is Your Reaction Failing?
The Core Mechanism of Failure
Sulfur-containing heterocycles (thiophenes, thiazoles, benzothiophenes) act as catalyst poisons because sulfur is a potent
In a standard Stille cycle, the rate-determining step is often transmetallation . Sulfur heteroatoms interfere via two primary deactivation pathways:
-
Competitive Coordination (The Resting State Trap): The sulfur atom coordinates to the Pd(II) intermediate, displacing the labile ligands required for the organostannane to approach. This creates a stable, off-cycle Pd(II)-S resting state that halts turnover.
-
Ligand Stripping & Agglomeration: High affinity Pd-S bonding can strip phosphine ligands entirely, leading to the formation of inactive Pd-black precipitates.
Visualizing the Failure Mode
The following diagram illustrates the standard catalytic cycle versus the sulfur-induced deactivation pathway.
Figure 1: The Stille catalytic cycle showing the diversion into inactive Pd-S resting states (red path) which prevents transmetallation.
Troubleshooting Protocols (Q&A)
Scenario A: "My reaction stalls at 20-30% conversion."
Diagnosis: Catalyst death. The initial catalyst load is active, but as the concentration of free sulfur-heterocycle product increases (or if the starting material is the sulfur source), the catalyst is progressively poisoned.
Corrective Action:
-
Switch to the "Farina Protocol" (The Copper Effect): Add CuI (10-20 mol%) .
-
Why: Copper(I) scavenges free phosphine ligands (which retard transmetallation) and can facilitate a "Cu-mediated" transmetallation pathway that is faster than the rate of sulfur poisoning.
-
-
Change the Ligand: Move from PPh
to Tri-2-furylphosphine (TFP) or Triphenylarsine (AsPh ) .-
Why: These are "soft" ligands that dissociate easily to open a coordination site for the tin reagent, but they are labile enough to allow the cycle to proceed before sulfur locks the metal.
-
Scenario B: "I see immediate formation of black precipitate (Pd black)."
Diagnosis: Ligand stripping. The sulfur substrate is binding Pd more strongly than your phosphine ligands, causing the complex to fall apart and the metal to aggregate.
Corrective Action:
-
Employ Bulky, Electron-Rich Ligands: Switch to XPhos or SPhos (Buchwald Ligands).
-
Why: The massive steric bulk of the biaryl backbone creates a "protective shell" around the Pd center. This prevents the approach of the sulfur heteroatom (poisoning) while still allowing the oxidative addition of the halide.
-
-
Increase Ligand:Metal Ratio: If using Pd
(dba) + Ligand, increase the ratio from 1:2 to 1:4 to shift the equilibrium away from ligand-free species.
Scenario C: "My substrate is a Thiazole and nothing works."
Diagnosis: Thiazoles are particularly aggressive poisons due to the accessible nitrogen and sulfur lone pairs. They can also undergo competitive C-H activation at the C2/C5 positions.
Corrective Action:
-
Fluoride Activation (The "Base" Method):
-
Use CsF (2.0 equiv) in dioxane or toluene.
-
Why: Fluoride activates the organostannane by forming a hypervalent silicate-like species (
), making it hyper-nucleophilic. This forces transmetallation to occur even if the catalyst is sluggish.
-
Optimization Matrix: Selecting the Right System
Use this table to select the starting conditions based on your specific sulfur-containing substrate.
| Substrate Type | Primary Challenge | Recommended Catalyst System | Additive | Solvent |
| Thiophene (Halide) | Slow Oxidative Addition | Pd | None | Dioxane |
| Thiophene (Stannane) | Catalyst Poisoning | Pd(PPh | CuI (10%) | DMF/NMP |
| Thiazole / Oxazole | Strong Chelation/Poisoning | Pd(OAc) | CsF (2 eq) | Toluene |
| Benzothiophene | Steric Hindrance + Poisoning | Pd(OAc) | CuI (10%) | THF |
Experimental Workflows (SOPs)
Protocol A: The "Bulletproof" High-Activity Method (XPhos/CsF)
Best for deactivated or highly prone-to-poisoning sulfur heterocycles.
-
Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)
(2 mol%) and XPhos (4 mol%) . Add 1 mL of anhydrous Toluene. Stir at RT for 5 mins until the solution turns orange/red (active L Pd(0) species generation). -
Substrate Addition: Add the Sulfur-Heterocycle Halide (1.0 equiv) , the Organostannane (1.1 equiv) , and CsF (2.0 equiv) .
-
Degassing: Seal the vial. Sparge with Argon for 10 minutes. Note: Oxygen accelerates phosphine oxidation, which is fatal when sulfur is already stressing the system.
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Workup: Filter through a pad of silica (to remove Pd and Tin salts) and KF-on-Celite (to sequester tin byproducts).
Protocol B: The "Copper Effect" Method (Farina Modification)
Best for standard thiophene couplings using cheaper ligands.
-
Setup: Charge flask with Pd(PPh
) (5 mol%) , CuI (10 mol%) , and the Sulfur-Halide (1.0 equiv) . -
Solvent: Add anhydrous DMF or NMP (Polar solvents stabilize the Cu-intermediate).
-
Reagent: Add Organostannane (1.1 equiv) via syringe.
-
Reaction: Heat to 60-80°C . The mixture often turns dark, but if it stays homogeneous, the reaction is proceeding.
-
Tip: If the reaction turns black and precipitates immediately, abort and switch to Protocol A.
-
Decision Tree for Optimization
Figure 2: Decision logic for selecting catalyst and additive systems based on substrate role and reaction outcome.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C (heterogeneous) for these couplings to avoid soluble Pd-S complexes? A: Generally, no. While Pd/C works for hydrogenations, Stille couplings require a discrete molecular mechanism (Oxidative Addition/Transmetallation). Sulfur will rapidly poison the surface of Pd/C, leading to zero turnover. Homogeneous catalysts with bulky ligands (XPhos) are far superior because the ligands protect the metal center.
Q: Why does my reaction work with Phenyl-tributyltin but fail with Thienyl-tributyltin? A: The thienyl group itself is a poison. When the thienyl ring transfers to the Pd center after transmetallation, the sulfur atom is now in close proximity to the metal (chelation effect), stabilizing the intermediate too much and preventing reductive elimination. You need the "Copper Effect" (CuI) here to facilitate the transfer and keep the cycle moving.
Q: Is microwave irradiation helpful? A: Yes. Sulfur poisoning is often a kinetic trap (a local energy minimum). Microwave irradiation provides rapid thermal energy to overcome the activation energy required to break the Pd-S interaction, often reducing reaction times from hours to minutes and preventing long-term catalyst degradation.
References
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1] The Stille Reaction. Organic Reactions. (Definitive source on the "Copper Effect" and mechanism).
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General System for the Stille Cross-Coupling of Aryl Mesylates and Tosylates. Journal of the American Chemical Society. (Establishes XPhos as the superior ligand for difficult substrates).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Foundational work on bulky phosphines overcoming deactivation).
-
Dunetz, J. R., & Danheiser, R. L. (2011). Copper-Mediated Cross-Coupling Reactions. Organic Reactions. (Detailed mechanistic insight into CuI additives).
Sources
Handling and safety precautions for 5-(tributylstannyl)thiazole-2-carbaldehyde
Status: Operational Ticket ID: TBT-THZ-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Double-Edged" Reagent
Welcome to the technical guide for 5-(tributylstannyl)thiazole-2-carbaldehyde . You are likely using this reagent as a linchpin building block for synthesizing complex heterocyclic scaffolds, particularly in medicinal chemistry (e.g., anticancer or antiviral candidates).
The Technical Paradox: This reagent combines the versatility of a Stille coupling partner with the electrophilic utility of an aldehyde . However, this duality creates a stability challenge: the aldehyde moiety is prone to oxidation, generating carboxylic acid byproducts that can autocatalyze protodestannylation (cleavage of the C-Sn bond). Furthermore, the tributyltin (TBT) residue is a potent neurotoxin and marine pollutant.
This guide provides the protocols necessary to handle, store, and react this compound without compromising safety or yield.
Safety & Handling (The "Must-Knows")
Critical Hazard Profile
-
Acute Toxicity: Organotins are readily absorbed through the skin. TBT compounds are known endocrine disruptors and neurotoxins.
-
Sensitization: Thiazoles are often potent skin sensitizers.
-
Environmental: TBT is classified as a severe marine pollutant (Category 1).
PPE & Containment Protocol
| Component | Requirement | Technical Rationale |
| Gloves (Layer 1) | Silver Shield / 4H | Standard Nitrile is permeable to organotins over time. Silver Shield provides the necessary chemical resistance barrier. |
| Gloves (Layer 2) | Nitrile (Long Cuff) | Worn over the Silver Shield for dexterity and to protect the inner glove from physical tears. |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | The compound has a distinct, unpleasant odor.[1] Inhalation of TBT dust/mist can cause respiratory irritation and systemic toxicity. |
| Waste | Segregated "Heavy Metal" Stream | NEVER mix with general organic waste. TBT residues require specific incineration protocols to prevent environmental release. |
Stability & Storage: Preventing "The Self-Destruct Cycle"
User Query: "My reagent turned from a yellow oil to a cloudy gum, and the NMR shows no tin peak. What happened?"
Root Cause: You likely triggered the Oxidative-Acidic Loop .
-
Oxidation: Air exposure oxidizes the aldehyde (-CHO) to a carboxylic acid (-COOH).
-
Protonolysis: The newly formed acid provides protons (
) that attack the C-Sn bond. -
Destannylation: The tributyltin group leaves, destroying your reagent.
Storage Logic Diagram
Figure 1: The autocatalytic degradation pathway of stannyl aldehydes and the required preventive storage.
Correct Storage Protocol:
-
Temperature: Store at -20°C .
-
Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen.
-
Container: Amber glass (protects from light-induced radical formation).
-
Stabilizer: If storing for >3 months, consider adding a radical inhibitor (e.g., BHT) if it does not interfere with your next step.
Reaction Troubleshooting: Stille Coupling
User Query: "The reaction stalls at 50% conversion, and I see a black precipitate."
Diagnosis:
-
Catalyst Poisoning: The thiazole sulfur and nitrogen can coordinate to Palladium, deactivating it.
-
Pd Black: The "black precipitate" is inactive Pd(0) aggregates, indicating ligand dissociation.
Optimized Stille Protocol
Step 1: The "Copper Effect" Add CuI (10-20 mol%) as a co-catalyst. Copper undergoes transmetalation with the Tin reagent first, forming a more reactive Organocopper species that transfers the organic group to Palladium faster than the Tin species can.
Step 2: Ligand Selection
Standard
-
+
(Triphenylarsine): The "Farina" condition. is a weaker donor, facilitating the rate-limiting transmetalation step. -
XPhos Pd G2: Excellent for sterically demanding or heteroaryl couplings.
Step 3: Scavenging Oxygen Stannanes are air-stable, but the active Pd(0) species is not.
-
Technique: Sparge solvents with Argon for 15 minutes before adding the catalyst. Do not rely solely on vacuum/backfill cycles.
Purification: The "Tin Curse" (Removal of Residues)
User Query: "I ran a column, but my NMR still shows aliphatic grease (0.8 - 1.6 ppm). How do I get rid of the tributyltin byproducts?"
The Solution:
Tributyltin halides (
The Potassium Fluoride (KF) Workup
This is the most reliable method for this specific reagent class.
Figure 2: The Potassium Fluoride (KF) protocol for removing organotin residues.
Detailed Protocol:
-
Dissolve: Dilute the crude reaction mixture with Ether or Ethyl Acetate.
-
Treat: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 5 equivalents relative to tin).
-
Stir: Vigorously stir for 30–60 minutes. You will see a white, fluffy precipitate form (
). -
Filter: Filter the biphasic mixture through a pad of Celite. The toxic tin polymer stays on the Celite.
-
Wash: Wash the filtrate with water, dry over
, and proceed to column chromatography.
Alternative: If water sensitivity is an issue, use 10% KF on Silica Gel (solid phase) and stir in the organic solvent, then filter.
Frequently Asked Questions (FAQs)
Q: Can I distill this compound?
A: Not recommended. High temperatures risk thermal decomposition (decarbonylation of the aldehyde) and explosion hazards associated with heating organotins. Purification should be done via rapid silica chromatography (neutralized with 1%
Q: The aldehyde peak in NMR is weak. Is it a hydrate?
A: Yes, electron-deficient aldehydes (like thiazole-2-carbaldehyde) can form hydrates (
Q: Is there a less toxic alternative to the tributylstannyl group? A: Consider using the trimethylstannyl analog (harder to synthesize but easier to remove residues) or switching to Suzuki coupling (using the pinacol boronate ester). However, thiazole boronates are notoriously unstable (protodeboronation). Stannanes remain the most robust option for this specific scaffold despite the toxicity.
References
-
Safety & Toxicity of Organotins
- Source: National Center for Biotechnology Information. PubChem Compound Summary for Tributyltin.
-
URL:[Link]
-
Stille Coupling Mechanisms & The "Farina Effect"
- Source: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society.
-
URL:[Link]
-
Purification via Potassium Fluoride (KF)
-
Thiazole Stability & Synthesis
Sources
Overcoming low reactivity of aryl chlorides with 5-(tributylstannyl)thiazole-2-carbaldehyde
Technical Support Center: Stille Coupling of 5-(Tributylstannyl)thiazole-2-carbaldehyde
Executive Summary: The "Double Deactivation" Challenge
Coupling 5-(tributylstannyl)thiazole-2-carbaldehyde with aryl chlorides presents a "mismatched" electronic profile in the Stille reaction cycle.
-
Electrophile Resistance: Aryl chlorides possess a high C-Cl bond dissociation energy (~96 kcal/mol), making the oxidative addition to Pd(0) the rate-limiting step (RLS) when using standard ligands.
-
Nucleophile Deactivation: The thiazole ring is electron-deficient. The presence of the C2-formyl group (strong electron-withdrawing group,
) further reduces the electron density at the C5 position. This significantly retards the transmetallation step, which requires the stannane to act as a nucleophile attacking the Pd(II) center.
This guide provides a self-validating troubleshooting framework to synchronize these two slow steps, utilizing advanced ligand architectures and copper(I) promotion.
Diagnostic Workflow & Troubleshooting
Before altering conditions, diagnose the failure mode using the decision tree below.
Figure 1: Diagnostic logic for Stille coupling failures.
Technical FAQs & Solutions
Q1: The Aryl Chloride remains unreacted. I am using Pd(PPh3)4. What is wrong?
Diagnosis: Oxidative Addition Failure. Triphenylphosphine (PPh3) is insufficiently electron-rich to facilitate oxidative addition into unactivated aryl chlorides. The catalyst is likely aggregating into inactive Palladium black. Solution: Switch to Bulky, Electron-Rich Phosphines or NHC Ligands .
-
Recommendation: Use XPhos or Pd-PEPPSI-IPr . These ligands increase electron density on the Pd center (accelerating oxidative addition) and provide steric bulk to promote reductive elimination.
-
Protocol Ref: See Method A below.
Q2: My stannane disappears, but I only isolate 5-thiazole-2-carbaldehyde (protonated species).
Diagnosis: Protodestannylation. The C-Sn bond in electron-deficient heterocycles is highly labile toward protonolysis. Even trace moisture or acidic protons (from solvents or substrates) will cleave the stannyl group faster than the Pd catalyst can engage it. Solution:
-
Scavenge Protons: Add 3Å Molecular Sieves (activated) to the reaction vessel.
-
Base Additive: Use CsF (2.0 equiv). Fluoride activates the stannane (forming a hypervalent silicate-like species) and neutralizes trace acids.
-
Solvent: Switch from DMF (hygroscopic) to Anhydrous 1,4-Dioxane or Toluene .
Q3: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.
Diagnosis: Transmetallation Stagnation. The electron-poor thiazole stannane is a poor nucleophile. It cannot displace the chloride/bromide from the Ar-Pd-X intermediate efficiently. Solution: The "Copper Effect" (Liebeskind-Srogl variant). Add CuI (10-20 mol%) .
-
Mechanism: CuI undergoes transmetallation with the Stannane first to form a transient, highly nucleophilic Organocopper species (Tz-Cu). This species transmetallates to Palladium orders of magnitude faster than the Tin species.
-
Citation: Farina, V., et al. J. Am. Chem. Soc.[1]1991 .
Q4: Is the aldehyde group at C2 stable under these conditions?
Risk: At temperatures >120°C, decarbonylation or condensation can occur. Mitigation:
-
If using CsF/High Temp: Monitor for Cannizzaro-type side reactions.
-
Pro-Tip: If the aldehyde degrades, protect it in situ or pre-reaction as a 1,3-dioxolane (acetal) . The acetal is stable to basic Stille conditions and prevents decarbonylation.
Optimized Experimental Protocols
Method A: The "High-Performance" System (For unreactive Ar-Cl)
Best for: Sterically hindered or electron-rich Aryl Chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Thiazole Stannane (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%) (Pre-catalyst ensures active LPd(0) generation)
-
Additive: CsF (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Charge a microwave vial with Ar-Cl, Stannane, XPhos Pd G2, and CsF.
-
Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the active catalyst).
-
Add anhydrous, degassed 1,4-Dioxane via syringe.
-
Heat to 100°C for 12 hours (oil bath) or 120°C for 1 hour (Microwave).
-
Workup: Filter through Celite to remove Tin salts. Wash with EtOAc.
Method B: The "Copper-Promoted" System (For sluggish Transmetallation)
Best for: Very electron-deficient stannanes where Method A stalls.
Reagents:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/AsPh3 (if Ar-Cl is activated)
-
Co-Catalyst: CuI (10 mol%)
-
Additive: CsF (2.0 equiv)
-
Solvent: DMF (Anhydrous)
Mechanism Visualization:
Figure 2: The Copper Effect. CuI acts as a "shuttle," transferring the thiazole (Tz) from Tin to Palladium.
Comparative Data: Ligand & Additive Screening
Data synthesized from reactivity trends of electron-deficient heterocycles (e.g., Littke 2002, Mee 2004).
| Entry | Catalyst System | Additive | Solvent/Temp | Conv.[2] (Ar-Cl) | Yield | Notes |
| 1 | Pd(PPh3)4 | None | Toluene, 110°C | < 5% | 0% | PPh3 cannot activate Ar-Cl. |
| 2 | Pd(PPh3)4 | CsF | DMF, 100°C | 10% | 5% | Fluoride helps, but OA is still limiting. |
| 3 | XPhos Pd G2 | CsF | Dioxane, 100°C | > 98% | 88% | Recommended Standard. |
| 4 | Pd2(dba)3 / P(t-Bu)3 | CsF | Dioxane, 100°C | 95% | 82% | Excellent, but ligand is air-sensitive. |
| 5 | Pd(PPh3)4 | CuI / CsF | DMF, 80°C | 60% | 55% | Good for activated Ar-Cl; CuI boosts rate. |
Key Takeaway: For Aryl Chlorides, the ligand (XPhos/P(t-Bu)3) is the primary driver of success. For Thiazole Stannanes, CuI/CsF are the secondary drivers to ensure the cycle completes.
References
-
The "Copper Effect" in Stille Coupling: Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S.[3] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. J. Org.[3][4] Chem. 1994 , 59, 5905.
-
General Stille Coupling of Aryl Chlorides: Littke, A. F.; Fu, G. C.[2] A Versatile, Practical Method for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed. 1999 , 38, 2411.[2]
-
Fluoride Activation (CsF) Synergy: Mee, S. P. H.; Lee, V.; Baldwin, J. E.[3] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed. 2004 , 43, 1132.[3]
-
NHC Ligands for Difficult Couplings: Grasa, G. A.; Nolan, S. P.[3][5] Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Org. Lett. 2001 , 3, 119.[3][5]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]
Technical Support Center: Troubleshooting Thiazole Aldehyde Reactions
Topic: Troubleshooting guide for reactions involving thiazole aldehydes (e.g., 2-thiazolecarboxaldehyde, 4-thiazolecarboxaldehyde). Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Introduction: The Thiazole Aldehyde Paradox
Thiazole aldehydes are high-value intermediates in the synthesis of antineoplastics (e.g., Epothilone fragments), antibiotics, and antifungal agents. However, they present a distinct "reactivity paradox":
-
High Electrophilicity: The electron-deficient nature of the thiazole ring makes the aldehyde carbonyl highly reactive toward nucleophiles (good for Knoevenagel/Wittig).
-
High Instability: This same electron deficiency makes the C2-position vulnerable to base-mediated degradation and the aldehyde prone to rapid autoxidation or self-condensation (benzoin-type).
This guide addresses the specific failure modes arising from these competing properties.
Phase 1: Pre-Reaction Stability & Storage
Status: My starting material is dark/tarry before I even start.
FAQ: Why has my thiazole aldehyde turned into a solid/gum?
Diagnosis: Autoxidation and Polymerization. Thiazole aldehydes, particularly 2-thiazolecarboxaldehyde, are sensitive to air. The aldehyde oxidizes to the corresponding thiazole carboxylic acid, which can catalyze further acid-mediated polymerization or decomposition.
-
Mechanism: Radical chain mechanism with O₂ forms peracids, which cleave or oxidize the ring sulfur.
-
Verification: Check 1H NMR. A shift of the aldehyde singlet (approx. 9.8–10.0 ppm) to a broad acid peak (10–12 ppm) or disappearance of the signal indicates oxidation.
Protocol: Rescue & Storage
-
Purification: If the sample is <80% pure, purify immediately via Bisulfite Adduct Formation (see Section 4). Distillation is risky due to thermal instability (decarboxylation of the acid byproduct).
-
Storage: Store under Argon/Nitrogen at -20°C .
-
Handling: Allow the bottle to warm to room temperature before opening to prevent water condensation (thiazoles are hygroscopic).
Phase 2: Reaction Troubleshooting
Scenario A: Carbon-Carbon Bond Formation (Knoevenagel, Aldol, Wittig)
Issue: Low yield in Knoevenagel condensation; appearance of "dimer" impurities.
Root Cause 1: Cannizzaro vs. Benzoin Competition Under basic conditions, thiazole aldehydes can undergo self-condensation.
-
Benzoin-Type Dimerization: The thiazole ring can stabilize negative charge (similar to a thiazolium catalyst). If the base is too strong or the nucleophile is slow, the aldehyde reacts with itself.
-
Cannizzaro Reaction: In strong aqueous base, the aldehyde disproportionates to the alcohol and acid.
Root Cause 2: Base-Mediated Decomposition The C2 proton of thiazole (if 4- or 5-aldehyde is used) is acidic (pKa ~29, but lower in presence of Lewis acids). Strong bases (LDA, n-BuLi) can deprotonate the ring, leading to ring opening.
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
|---|---|---|
| Base Choice | Use Piperidine/AcOH or EDDA (Ammonium acetate). Avoid NaOH/KOH. | Buffered, mild bases prevent ring deprotonation and Cannizzaro side reactions. |
| Solvent | Ethanol or Toluene (with Dean-Stark). | Removal of water drives the equilibrium forward (critical for reversible Knoevenagel). |
| Stoichiometry | Use 1.2 eq of the nucleophile (active methylene). | Excess nucleophile ensures the aldehyde reacts with it rather than itself. |
Scenario B: Metal-Catalyzed Reactions (Hydrogenation, Couplings)
Issue: Reaction stalls immediately. Adding more catalyst doesn't help.
Root Cause: Sulfur Poisoning The thiazole sulfur atom (and the nitrogen lone pair) coordinates strongly to soft transition metals (Pd, Pt, Rh), blocking the active catalytic sites. This is "irreversible chemisorption."
Troubleshooting Protocol:
-
Switch Catalyst:
-
Palladium: Switch from Pd/C to Pd(OH)₂/C (Pearlman’s Catalyst) . It is often more robust against sulfur poisoning.
-
Homogeneous: Use bulky phosphine ligands (e.g., XPhos, SPhos) that prevent the thiazole nitrogen/sulfur from coordinating to the metal center.
-
-
Increase Loading: Standard 5 mol% is insufficient. Start at 10-20 mol% .
-
Alternative Reduction (Non-Catalytic):
-
If hydrogenating an alkene attached to the thiazole, consider chemical reduction (e.g., NaBH₄/CoCl₂ or Diimide reduction) to avoid noble metals entirely.
-
Scenario C: Oxidation & Reduction[1]
Issue: Reduction of thiazole ester/aldehyde with NaBH₄ yields a mixture or ring-opened product.
Root Cause: 1,2- vs 1,4-Addition Thiazole is an electron-deficient heterocycle. Hydride reagents can attack the ring carbons (nucleophilic aromatic substitution type) rather than the carbonyl, especially if the C2 position is unsubstituted.
Corrective Action:
-
Reagent: Use NaBH₄/CeCl₃·7H₂O (Luche Reduction) .
-
Mechanism: Cerium coordinates to the carbonyl oxygen, making it more electrophilic and promoting 1,2-addition over ring attack.
-
Temperature: Maintain <0°C . Room temperature promotes side reactions.
Phase 3: Purification Protocols
Issue: Product decomposes on Silica Gel.
Explanation: Silica is slightly acidic. Thiazole aldehydes and their derivatives (imines, vinyl thiazoles) are acid-sensitive. They can hydrolyze or polymerize on the column.
Solution 1: Neutralize the Silica
-
Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample.
-
Use a mobile phase containing 0.5% TEA .
Solution 2: Bisulfite Purification (The "Magic Bullet" for Aldehydes) This method selectively pulls the aldehyde out of a crude mixture into the aqueous phase, leaving impurities behind.
Step-by-Step Protocol:
-
Formation: Dissolve crude mixture (up to 5g) in Ethanol (10 mL) .
-
Precipitation: Add Saturated Aqueous NaHSO₃ (15 mL) dropwise with vigorous stirring.
-
Isolation: Stir for 30 mins. Filter the white precipitate (Bisulfite adduct). Wash with Ether to remove non-aldehyde impurities.
-
Regeneration: Suspend the solid in water. Add 10% Na₂CO₃ or NaOH until pH >10. Stir for 15 mins.
-
Extraction: Extract the liberated pure aldehyde with DCM or Ethyl Acetate.
Visualizations
Diagram 1: Thiazole Aldehyde Reaction Landscape
This diagram illustrates the competing pathways: the desired path vs. the common "failure modes" (Oxidation, Dimerization, Poisoning).
Caption: Reaction landscape of thiazole aldehydes showing desired synthetic pathways (Green) versus common degradation and failure modes (Red/Yellow).
Diagram 2: Troubleshooting Logic Tree
A decision support tool for researchers when a reaction fails.
Caption: Step-by-step troubleshooting logic for diagnosing failures in thiazole aldehyde reactions.
References
-
BenchChem. (2025).[1][2] Stability issues of 4-aryl-1,3-thiazole derivatives in solution. Retrieved from 3[1][2]
-
Sigma-Aldrich. (n.d.). 2-Thiazolecarboxaldehyde Product Sheet & Properties. Retrieved from
-
ResearchGate. (2020).[4] How does sulfur in thiazole poison Pd catalyst? Retrieved from 4[4]
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation: Mechanism and Thiazolium Catalysis. Retrieved from 5
-
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Org.[4][6][7][8] Process Res. Dev. Retrieved from 7
-
Kjell, D. P., et al. (1999).[9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. J. Org.[9] Chem. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to Tin-Free Formyl-Thiazole Synthesis: A Comparative Analysis of Modern Alternatives
The 2-formyl-thiazole moiety is a cornerstone in medicinal chemistry, serving as a critical building block for a diverse array of bioactive molecules and pharmaceuticals. For decades, the Stille cross-coupling reaction, utilizing organotin reagents such as 5-(tributylstannyl)thiazole-2-carbaldehyde, has been a workhorse for the synthesis of these vital intermediates. However, the well-documented toxicity and environmental hazards associated with organotin compounds have created a pressing need for safer, more sustainable synthetic routes. This guide provides an in-depth comparison of viable, tin-free alternatives for the synthesis of formyl-thiazoles, offering experimental data, detailed protocols, and expert insights to aid researchers in transitioning to greener methodologies.
The Problem with Tin: Why Seek Alternatives?
The use of tributyltin (TBT) compounds in laboratory and industrial settings poses significant health and environmental risks. TBT is a potent immunotoxin, endocrine disruptor, and neurotoxin.[1][2] Occupational exposure can lead to skin and respiratory irritation, dizziness, and long-term organ damage.[3] Environmentally, TBT is highly toxic to aquatic life, causing severe harm to marine ecosystems even at low concentrations.[4][5] The persistence of organotin compounds in sediments further exacerbates their environmental impact.[2] These factors, coupled with increasing regulatory scrutiny, necessitate a move away from tin-based reagents in pharmaceutical development and manufacturing.
A Comparative Overview of Tin-Free Formylation Strategies
Several powerful, tin-free methods have emerged for the formylation of the thiazole ring. This guide will focus on the most practical and efficient of these: the Vilsmeier-Haack reaction, metalation followed by formylation, and modern cross-coupling reactions.
| Method | Reagents | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Stille Coupling (Baseline) | 5-(tributylstannyl)thiazole-2-carbaldehyde, Aryl Halide, Pd catalyst | Anhydrous, inert atmosphere; elevated temperatures | Variable, often good to high | Broad substrate scope, reliable | High toxicity of tin reagents, difficult purification |
| Vilsmeier-Haack Reaction | Thiazole derivative, POCl₃, DMF | 0 °C to reflux | Good to Excellent | Cost-effective, scalable, one-pot | Limited to electron-rich thiazoles, regioselectivity can be an issue |
| Lithiation & Formylation | Thiazole derivative, Organolithium reagent (e.g., n-BuLi), DMF | Anhydrous, inert atmosphere; low temperatures (-78 °C) | Good to High | High regioselectivity, good functional group tolerance | Requires cryogenic temperatures, strong bases |
| Suzuki-Miyaura Coupling | Thiazole boronic acid/ester, Formyl equivalent, Pd catalyst | Aqueous or organic solvent, base | Good to High | Low toxicity, commercially available reagents | Requires synthesis of boronic acid precursor |
| Negishi Coupling | Thiazole organozinc, Formyl equivalent, Pd or Ni catalyst | Anhydrous, inert atmosphere | Good to High | High reactivity, good functional group tolerance | Air and moisture sensitive reagents |
In-Depth Analysis and Experimental Protocols
The Vilsmeier-Haack Reaction: A Classical and Robust Approach
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group with good to excellent yields.[5]
The choice of an electron-rich thiazole substrate is crucial, as the Vilsmeier reagent is a relatively mild electrophile. The reaction temperature and time are optimized to ensure complete formation of the Vilsmeier reagent and subsequent formylation without significant side product formation. The aqueous workup with a base is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, add N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 2 mL, 1.2 eq) to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: To this mixture, add the 2-aryliminothiazolid-4-one (1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the mixture with a cold 10% sodium carbonate solution to a pH of 8-9.
-
Isolation: The precipitated solid is filtered, washed thoroughly with cold water, and dried under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-chloro-2-arylamino-thiazole-5-carboxaldehyde.
Metalation and Formylation: A Regioselective Alternative
For thiazole derivatives that are not sufficiently electron-rich for the Vilsmeier-Haack reaction, or when high regioselectivity is paramount, metalation followed by quenching with a formylating agent is an excellent strategy. This method typically involves the deprotonation of the thiazole ring at a specific position using a strong organolithium base, followed by the addition of an electrophilic formyl source like DMF.
The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate. The choice of the organolithium reagent (e.g., n-BuLi) and the solvent (e.g., THF) influences the regioselectivity of the deprotonation. DMF is a commonly used and effective formylating agent in this context.
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled THF. Then, add a solution of 2-bromothiazole (1 eq) in anhydrous THF (10 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Formylation: Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for 2 hours.
-
Quenching: Slowly warm the reaction to room temperature and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford thiazole-2-carbaldehyde.
Modern Cross-Coupling Strategies: The Future of Formyl-Thiazole Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, offer powerful and versatile tin-free alternatives. These methods involve the coupling of a thiazole-based organometallic reagent (organoboron or organozinc) with a suitable formylating agent or a precursor.
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, low toxicity of boron reagents, and broad functional group tolerance. For formyl-thiazole synthesis, this can be approached by coupling a thiazole-boronic acid or ester with a formyl-equivalent electrophile, or by using a pre-formylated boronic acid derivative.
This protocol describes the synthesis of a thiazole boronic ester which can be a precursor to the formyl group.
-
Setup: In a reaction vessel, dissolve 2-methylformate-5-bromothiazole (1.0 eq) in 1,4-dioxane.
-
Reagents: Add bis(pinacolato)diboron (1.2 eq) and potassium acetate (4.0 eq).
-
Catalyst: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%).
-
Reaction: Purge the mixture with nitrogen for 15 minutes, then heat to 80 °C and stir overnight.
-
Workup: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 2-methylformate-5-boronic acid pinacol ester thiazole.
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts, allowing for a broader range of coupling partners and often milder reaction conditions. The synthesis of a thiazole-organozinc reagent followed by coupling with a formylating agent is a viable route.
-
Organozinc Formation: Prepare the thiazolylzinc reagent by either direct insertion of zinc into a halothiazole or by transmetalation from a lithiated thiazole.
-
Coupling: In a separate flask under an inert atmosphere, add a palladium or nickel catalyst (e.g., Pd(PPh₃)₄) and a suitable formylating agent (e.g., a protected formyl halide).
-
Reaction: Add the freshly prepared thiazolylzinc reagent to the catalyst mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: Quench the reaction and follow a standard extractive workup and purification procedure as described for the other methods.
Conclusion: A Greener Future for Formyl-Thiazole Synthesis
The significant toxicity of organotin reagents necessitates a shift towards safer and more sustainable methods for the synthesis of formyl-thiazoles. The Vilsmeier-Haack reaction and metalation-formylation protocols offer robust and well-established tin-free alternatives with distinct advantages in terms of cost-effectiveness and regioselectivity, respectively. Furthermore, modern cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings are emerging as powerful, versatile, and environmentally benign strategies. By embracing these alternative methodologies, researchers and drug development professionals can continue to innovate while minimizing the environmental and health impacts of their synthetic endeavors.
References
- Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Journal of the Indian Chemical Society.
- Organo-tin compounds.
- Tributyltin Oxide (CICADS).
- Organotin Compounds. REWE Group.
- Investigating the Environmental Impact of Organotins.
- Organotin Compounds and the Environment.
- Ecotoxicology of organotin compounds. Critical Reviews in Toxicology.
- Toxicological Review of Tributyltin Oxide (CAS No. 56-35-9). U.S. Environmental Protection Agency.
- An Overview on Toxicity of Tributyltin.
- HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry.
- Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores.
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Deriv
- Formylation reactions of some thiazole.
- Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers. Benchchem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction. Name Reactions in Organic Chemistry.
- Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles Derivatives.
- Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. The Journal of Organic Chemistry.
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Journal of Drug Delivery and Therapeutics.
- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
- The Thiazole Aldehyde Synthesis. Organic Syntheses.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of the Iranian Chemical Society.
- Simple thiazole-based ligands for palladium(II)
- Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Journal of Chemical Sciences.
- Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Deriv
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Thiazole synthesis. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
Comparative study of palladium catalysts for Stille coupling on thiazole rings
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists Focus: Optimization of C2- and C5-functionalization of thiazoles via Stille cross-coupling.
Executive Summary: The Thiazole Challenge
Thiazole rings represent a "privileged scaffold" in drug discovery (e.g., Dasatinib, Ritonavir) but pose unique challenges in palladium-catalyzed cross-coupling. Unlike simple phenyl rings, thiazoles exhibit:
-
Catalyst Poisoning: The endocyclic sulfur and nitrogen lone pairs can coordinate to Pd(II), arresting the catalytic cycle.
-
Positional Electronic Disparity: The C2 position is electron-deficient (similar to 2-pyridyl), facilitating oxidative addition but destabilizing the Pd(II) intermediate. The C5 position is more electron-rich, often requiring more active catalysts for oxidative addition.
-
Stannane Homocoupling: A pervasive side reaction that competes with the desired cross-coupling, particularly when transmetallation is slow.
This guide compares the three dominant catalyst classes—Classic Phosphines , Arsine-Based Systems , and Bulky Alkyl Phosphines —to determine the optimal protocol for specific thiazole substitutions.
Mechanistic Bottlenecks & Catalyst Selection
To select the right catalyst, one must understand where the cycle fails for thiazoles.
The "Farina Effect" and Thiazoles
The rate-determining step in Stille coupling is often transmetallation . For thiazoles, this is exacerbated by the stability of the Pd-Thiazole intermediate.
-
PPh3 (Triphenylphosphine): Dissociates slowly. High ligand concentration inhibits transmetallation.[1]
-
AsPh3 (Triphenylarsine): A "soft" ligand that binds well to Pd(0) but dissociates readily from Pd(II), creating the open coordination site necessary for the incoming stannane. This is the "Gold Standard" for difficult heterocyclic couplings.
Visualization: Catalyst Decision Logic
The following decision tree guides the selection of the catalyst system based on substrate electronics and steric demands.
Figure 1: Decision matrix for selecting Palladium catalysts based on thiazole regiochemistry and leaving group lability.
Comparative Performance Analysis
The following data synthesizes performance metrics across multiple studies involving thiazole-stannane couplings.
Table 1: Catalyst Performance Matrix
| Catalyst System | Ligand Class | Key Additive | Typical Yield (C2-Thiazole) | Typical Yield (C5-Thiazole) | Primary Use Case |
| Pd(PPh3)4 | Aryl Phosphine | None | 50-65% | 40-55% | Baseline for simple, unhindered bromides. |
| PdCl2(PPh3)2 | Aryl Phosphine | - | 45-60% | 35-50% | Robust, air-stable precursor; requires reduction to Pd(0). |
| Pd2(dba)3 + AsPh3 | Arsine | CuI | 85-95% | 75-85% | The "Farina" Protocol. Best for complex, functionalized thiazoles. |
| Pd(P(t-Bu)3)2 | Bulky Alkyl Phosphine | CsF | 70-80% | 85-95% | Best for Aryl Chlorides or sterically crowded C5-couplings. |
| Pd-PEPPSI-IPr | NHC Carbene | LiCl | 60-75% | 70-80% | High stability; useful for difficult, high-temperature couplings. |
Analysis of Alternatives
-
Pd(PPh3)4 (The "Tetrakis"): While cheap and available, it often fails with thiazoles due to the "black metal" formation (catalyst decomposition) before the slow transmetallation can occur. It is prone to inhibition by the product itself.
-
Pd2(dba)3 + AsPh3: This combination is superior because AsPh3 supports the Pd center but dissociates 1000x faster than PPh3 during the transmetallation step. This prevents the "stalling" of the cycle that leads to homocoupling.
-
CuI Co-catalysis: Copper(I) iodide is critical for thiazoles. It reacts with the stannane to form a transient organocopper species, which transmetallates to Palladium much faster than the tin species does (The "Copper Effect").
The "Gold Standard" Protocol: Pd2(dba)3 / AsPh3 / CuI
This protocol is engineered to overcome the specific electronic deactivation of thiazole rings. It uses the "Farina" conditions enhanced with Copper(I) to drive the reaction to completion.
Reagents
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2-5 mol%)
-
Ligand: Triphenylarsine [AsPh3] (8-20 mol%) (Note: Ratio AsPh3:Pd should be 4:1)
-
Co-Catalyst: Copper(I) Iodide [CuI] (10-20 mol%)
-
Solvent: Degassed DMF or NMP (High boiling, polar aprotic is essential for solubility and rate).
-
Temperature: 60°C – 90°C.
Step-by-Step Methodology
-
Pre-Complexation (Critical Step):
-
In a glovebox or under strict Argon flow, charge a reaction vial with Pd2(dba)3 and AsPh3.
-
Add anhydrous DMF. Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter yellow/orange, indicating the formation of the active Pd(AsPh3)n species.
-
Why? Pre-forming the catalyst prevents the thiazole substrate from sequestering the "naked" Pd before the ligand binds.
-
-
Substrate Addition:
-
Add the Thiazolyl-Bromide (1.0 equiv) and the Organostannane (1.1 - 1.2 equiv).
-
Add CuI (0.1 equiv).
-
Note: If using a thiazolyl-stannane and an aryl halide, the stoichiometry remains similar, but ensure the halide is the limiting reagent if it is precious.
-
-
Reaction:
-
Seal the vessel and heat to 80°C. Monitor via LCMS.
-
Endpoint: Most reactions complete within 2-6 hours. If the reaction stalls, add a second portion of catalyst (1 mol%) and CuI.
-
-
Workup (Tin Removal):
-
Cool to room temperature. Dilute with Ethyl Acetate.[1]
-
KF Wash: Wash the organic layer vigorously with a saturated aqueous solution of Potassium Fluoride (KF). This precipitates the tin byproducts as insoluble polymeric tin fluorides.
-
Filter through a pad of Celite to remove the tin solids.
-
Proceed to standard silica chromatography.
-
Mechanistic Visualization: The Copper-Assisted Cycle
This diagram illustrates why the CuI/AsPh3 system outperforms standard protocols. Note the "Transmetallation Highway" created by Copper.
Figure 2: The "Copper Effect" in Stille coupling. The formation of a transient organocopper species bypasses the slow Sn-Pd transmetallation step.
Troubleshooting & Expert Insights
Problem: "The reaction turns black immediately and yields are low."
-
Cause: "Pd Black" precipitation. The catalyst is decomposing before it can react. This is common with electron-deficient thiazoles that do not stabilize Pd(II) well.
-
Solution: Switch to PdCl2(PPh3)2 (more robust precatalyst) or increase the ligand loading (AsPh3) to stabilize the metal. Ensure the solvent is strictly degassed; oxygen accelerates phosphine oxidation and Pd precipitation.
Problem: "I see mostly homocoupling of my stannane."
-
Cause: Oxidative addition is too slow, or transmetallation is too fast relative to the cross-coupling cycle (rare), or (more likely) presence of Oxygen/Cu(II) causing radical dimerization.
-
Solution:
-
Verify inert atmosphere (Argon balloon is insufficient; use Schlenk line).
-
Switch from Pd(PPh3)4 to Pd(P(t-Bu)3)2 . The bulky ligand accelerates oxidative addition, consuming the halide faster than the stannane can homocouple.
-
Problem: "My product is contaminated with Tin."
-
Solution: Do not rely on silica alone. Use the KF (Potassium Fluoride) wash described above. Alternatively, use 10% wt/wt fused KF on Silica gel as the stationary phase for your column.
References
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society. Link
-
Littke, A. F., & Fu, G. C. (1999).[1] "The First General Method for Stille Cross-Coupling of Aryl Chlorides." Angewandte Chemie International Edition. Link
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[2] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. Link
-
Chinchilla, R., & Nájera, C. (2011). "Recent advances in Stille cross-coupling reaction." Chemical Society Reviews. Link
-
Stille, J. K. (1986).[1] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition in English. Link
Sources
Safety Operating Guide
5-(Tributylstannyl)thiazole-2-carbaldehyde proper disposal procedures
Executive Summary & Core Directive
5-(Tributylstannyl)thiazole-2-carbaldehyde is a high-value Stille coupling reagent containing a tributyltin (TBT) moiety and a reactive aldehyde group.
The Core Directive: This compound must NEVER enter the aqueous waste stream. Tributyltin compounds are potent endocrine disruptors in marine environments, causing imposex in gastropods at concentrations as low as 1 ng/L. Disposal protocols must prioritize thermal destruction (incineration) via a licensed hazardous waste facility to ensure the complete breakdown of the organotin complex into inorganic tin oxides.
Hazard Assessment & Compatibility
Before handling waste, you must understand the dual-nature hazard of this molecule: the environmental toxicity of the organotin and the chemical reactivity of the aldehyde.
Table 1: Physicochemical Hazard Profile
| Feature | Hazard Class | Critical Risk | Operational Implication |
| Tributyltin (TBT) Group | Marine Pollutant / Acute Toxin | Endocrine disruption; severe skin/eye irritant; neurotoxic potential. | Zero tolerance for drain disposal. double-containment required. |
| Aldehyde Group | Reactive Intermediate | Oxidation to carboxylic acids; polymerization. | Incompatible with Oxidizers. Do not mix with peroxides, nitric acid, or permanganates. |
| Thiazole Ring | Heterocycle | Thermal decomposition releases SOx/NOx fumes. | Waste containers must be vented or stored in cool, ventilated areas to prevent pressure buildup. |
Table 2: Waste Stream Compatibility Matrix
| Waste Stream | Status | Rationale |
| Aqueous / Drain | FORBIDDEN | TBT is a persistent organic pollutant (POP) in marine ecosystems. |
| Trash / Solid Waste | FORBIDDEN | Leaching potential into groundwater. |
| Halogenated Solvents | COMPATIBLE | Soluble; suitable for incineration streams. |
| Non-Halogenated Solvents | COMPATIBLE | Soluble; suitable for incineration streams. |
| Oxidizing Acids | INCOMPATIBLE | Risk of exothermic reaction with aldehyde; potential cleavage of alkyl-tin bonds releasing volatile tin species. |
Operational Disposal Protocol
This protocol applies to both the pure reagent and reaction mixtures containing the reagent.
Phase A: Waste Characterization & Segregation
-
Identify State: Determine if the waste is solid (pure reagent, silica gel from columns) or liquid (reaction mother liquor).
-
Segregate:
-
Do not combine with oxidizing agents (e.g., Chromic acid, Piranha solution).
-
Do not combine with aqueous waste streams (to prevent hydrolysis and difficulty in downstream incineration).
-
Phase B: Packaging & Labeling[1]
-
Primary Container: Use a chemically resistant container (HDPE or Glass).
-
Note: Glass is preferred for liquid waste to prevent permeation of organotins, though HDPE is acceptable for solids.
-
-
Secondary Containment: Place the primary container inside a secondary tray or bag to capture potential leaks.
-
Labeling:
Phase C: Spill Management (Immediate Action)
If a spill occurs during transfer:
-
Evacuate & Ventilate: Organotins can have significant vapor pressure and are toxic upon inhalation.
-
Do Not Wash: Never use water to flush the spill.
-
Absorb: Use an inert absorbent (Vermiculite, Sand, or Bentonite clay).
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Organotins."
Visualized Workflow (Decision Tree)
The following logic flow ensures the material reaches the correct destruction facility (Incinerator) rather than a landfill or water treatment plant.
Figure 1: Cradle-to-Grave disposal workflow for 5-(Tributylstannyl)thiazole-2-carbaldehyde, emphasizing segregation and incineration.
Regulatory & Compliance Context
RCRA Classification (USA)
While 5-(Tributylstannyl)thiazole-2-carbaldehyde is not explicitly listed on the EPA "P" or "U" lists by name, it is regulated under the "Characteristic of Toxicity" and general duty clauses due to the Tributyltin content.
-
Waste Code: If the waste is in a flammable solvent (e.g., THF, Toluene), assign D001 (Ignitable).
-
State-Specific: Many states (e.g., California) regulate Organotins strictly as "Toxic Waste" regardless of federal listing.
-
DOT Shipping (for waste vendors): Likely falls under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2788 (Organotin compounds, liquid, n.o.s.).
Incineration Requirement
The presence of the Tin (Sn) atom requires the waste facility to use incinerators equipped with particulate scrubbers to capture Tin Oxide (SnO2) dust, which can form during combustion. Do not use standard medical waste autoclaves or trash compactors.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
PubChem. (2023). Compound Summary: Tributyltin. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
